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  • Product: 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
  • CAS: 939979-31-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-amino-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride

This guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. In the absence of published experimental spectra...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. In the absence of published experimental spectra for this specific salt, this document leverages established principles of NMR spectroscopy, data from structurally analogous compounds, and insights from computational studies to offer a comprehensive set of predicted chemical shift assignments. This resource is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the NMR characteristics of this and related pyrazole-based molecules.

Introduction: The Significance of NMR in Heterocyclic Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For heterocyclic compounds such as 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, NMR provides critical information regarding the electronic environment of each proton and carbon atom, enabling unambiguous confirmation of the molecular structure. The chemical shift (δ), multiplicity, and integration of NMR signals are exquisitely sensitive to the substitution pattern and electronic properties of the pyrazole ring, as well as the nature and conformation of its substituents.

The subject of this guide, 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, is a substituted pyrazole, a class of heterocyclic compounds with broad applications in medicinal chemistry. Accurate NMR spectral assignment is a cornerstone of its chemical characterization, ensuring identity and purity, which are critical for any downstream application, particularly in drug development.

Predicted ¹H NMR Spectral Assignments

The predicted ¹H NMR spectrum of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride in a solvent such as DMSO-d₆ is anticipated to exhibit distinct signals corresponding to the methyl, pyrazole ring, amino, and carboxamide protons. The hydrochloride form will influence the chemical shifts, particularly of the protons on or near the nitrogen atoms, due to protonation effects which generally lead to deshielding (a downfield shift).[1][2][3]

Molecular Structure and Proton Labeling:

Figure 1. Molecular structure of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride with proton labeling.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H_Me 3.6 - 3.9Singlet3HThe methyl protons on N1 are expected to be deshielded due to the electronegativity of the nitrogen atom.
H₃ 7.5 - 7.8Singlet1HThis is the only proton directly attached to the pyrazole ring. Its chemical shift is influenced by the aromaticity of the ring and the electronic effects of the adjacent substituents.
H_amino 6.5 - 7.5Broad Singlet2HThe amino protons are expected to be deshielded by the electron-withdrawing effect of the pyrazole ring. The broadness of the signal is due to quadrupole effects from the adjacent nitrogen and potential chemical exchange. In the hydrochloride salt, these protons may be further deshielded.
H_amide 7.0 - 8.0Two Broad Singlets2HThe carboxamide protons are typically observed as two distinct broad singlets due to restricted rotation around the C-N bond.[4][5] Their chemical shifts are influenced by hydrogen bonding with the solvent and the electronic environment. The use of DMSO as a solvent can lead to significant downfield shifts for NH protons due to strong hydrogen bonding.[4][6][7]
NH⁺ 10.0 - 14.0Broad Singlet1HAs a hydrochloride salt, one of the nitrogen atoms of the pyrazole ring is expected to be protonated. This N-H proton will be highly deshielded and likely exchangeable, resulting in a broad signal at a very low field. The exact position is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of the substituents.

Molecular Structure and Carbon Labeling:

Figure 2. Molecular structure of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride with carbon labeling.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C_Me 35 - 40The methyl carbon attached to the N1 atom. Its chemical shift is in the typical range for N-methyl groups in heterocyclic systems.
C₃ 135 - 145This carbon is part of the aromatic pyrazole ring and is adjacent to two nitrogen atoms, leading to a downfield shift.
C₄ 95 - 105The amino group at this position is electron-donating, which is expected to shield this carbon, resulting in an upfield shift compared to other pyrazole ring carbons.
C₅ 140 - 150This carbon is attached to the electron-withdrawing carboxamide group and is part of the pyrazole ring, leading to a significant downfield shift. Protonation of the adjacent nitrogen in the hydrochloride salt would further deshield this carbon.[1][2][3]
C_amide 160 - 170The carbonyl carbon of the carboxamide group is expected to resonate at a low field, which is characteristic of amide carbonyls.
Experimental Protocols

While experimental data is not available for the title compound, a standard protocol for acquiring such data is provided below for researchers who may synthesize this molecule.

Sample Preparation for NMR Analysis:

  • Dissolution: Accurately weigh approximately 5-10 mg of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amides as it slows down the exchange of NH protons, leading to sharper signals.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Spectrometer Setup and Data Acquisition:

  • ¹H NMR:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Temperature: Room temperature (e.g., 298 K).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral Width: Approximately 16 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width: Approximately 220 ppm.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Workflow for NMR Data Acquisition and Analysis:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Acquire ¹H NMR c->d e Acquire ¹³C NMR d->e f Acquire 2D NMR (COSY, HSQC, HMBC) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Peak Picking & Integration h->i j Spectral Assignment i->j

Figure 3. A generalized workflow for the acquisition and analysis of NMR data for small molecules.

Conclusion

This in-depth technical guide provides a theoretically derived yet scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. The predicted chemical shifts and assignments are based on established NMR principles and data from analogous structures. While experimental verification is the ultimate standard, this guide serves as a valuable resource for researchers working with this compound, aiding in spectral interpretation and structural confirmation. The provided protocols also offer a clear methodology for obtaining high-quality experimental data.

References

  • Elguero, J., Marzin, C., Roberts, J. D., & Inners, R. R. (1983). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
  • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 44(10), 1765–1769.
  • Elguero, J., & Pérez-Torralba, M. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
  • Abraham, R. J., & Reid, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 621-631.
  • Abraham, R. J., & Mobli, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 297-308.
  • Griffiths, L., & Horton, R. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(2), 154-162.

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Exploratory

Crystal Structure and X-ray Powder Diffraction of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the state-of-the-art techniques used to elucidate the solid-state structure of pharmaceutical compounds. While crystallographic data for the specific title compound, 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl, is not publicly available, this paper will use a closely related pyrazole derivative, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, as a case study to present a detailed, field-proven methodology for single-crystal X-ray diffraction and X-ray powder diffraction analysis. The protocols, data interpretation, and causality behind experimental choices are detailed to equip researchers with a robust framework for solid-state characterization.

Introduction: The Imperative of Solid-State Characterization in Drug Development

The crystalline form of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its performance and manufacturability. Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties. Therefore, unambiguous characterization of the solid state is a cornerstone of modern drug development, ensuring batch-to-batch consistency and therapeutic efficacy. Pyrazole derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmacologically active molecules.[1] For instance, related structures are recognized as crucial intermediates in the synthesis of widely used medications.[1][2][3][4]

This guide will detail the two primary techniques for solid-state analysis: single-crystal X-ray diffraction (SC-XRD), which provides the definitive atomic arrangement, and X-ray powder diffraction (XRPD), which serves as a crucial fingerprint for bulk material phase identification.

A Note on the Subject Compound: As of the time of this writing, specific experimental crystal structure and XRPD data for 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl has not been deposited in public databases such as the Cambridge Structural Database (CSD).[5][6][7] Therefore, to illustrate the experimental and analytical workflows with the scientific rigor required, this guide will utilize the published crystallographic data for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid as a representative example.[8] This compound shares key functional moieties with the title compound, making it a suitable proxy for this methodological exploration.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the gold standard for determining the precise three-dimensional structure of a crystalline material. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern to map electron density and, consequently, atomic positions.

The Causality of Crystallization: The Path to a Single Crystal

The prerequisite for any SC-XRD experiment is the growth of a suitable single crystal (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice. The choice of crystallization method is critical and is often an empirical process guided by the solute's properties.

Experimental Protocol: Vapor Diffusion Crystallization

  • Solvent Selection: Dissolve the compound (e.g., 5-10 mg of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid) in a minimal amount of a "good" solvent in which it is freely soluble (e.g., ethanol).

  • System Assembly: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., water).

  • Incubation: Allow the sealed system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility.

  • Crystal Growth: Over hours to days, as the solution becomes supersaturated, nucleation will occur, leading to the growth of single crystals.

Expertise & Experience: The slow diffusion rate is key to promoting the growth of a few, high-quality crystals rather than rapid precipitation of an amorphous solid or a microcrystalline powder. The ratio of good to poor solvent is a critical variable that must be optimized.

Data Acquisition and Structure Solution Workflow

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray analysis.

scxrd_workflow crystal 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection (Diffractometer) crystal->data_collection Mount on goniometer data_processing 3. Data Reduction & Integration data_collection->data_processing Raw diffraction images structure_solution 4. Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection file (hkl) refinement 5. Structure Refinement structure_solution->refinement Initial atomic model validation 6. Validation & CIF Generation refinement->validation Final structural model xrpd_workflow sample_prep 1. Bulk Powder Sample Preparation data_acq 2. XRPD Data Acquisition (Powder Diffractometer) sample_prep->data_acq Load into sample holder pattern_analysis 3. Pattern Analysis data_acq->pattern_analysis Intensity vs. 2θ plot phase_id 4. Phase Identification / Polymorph Screen pattern_analysis->phase_id Peak list (2θ, d, I) quant 5. Quantitative Analysis (Optional) phase_id->quant Reference patterns

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Foundational

Mass Spectrometry Fragmentation Pathways of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride: A Mechanistic Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary 4-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a highly versatile het...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

4-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are widely utilized in drug discovery as kinase inhibitors and phosphodiesterase modulators[1]. During bioanalytical quantification, impurity profiling, or metabolite identification, understanding the gas-phase dissociation mechanics of this compound is essential.

This whitepaper provides an in-depth mechanistic analysis of the Collision-Induced Dissociation (CID) pathways of 4-amino-1-methyl-1H-pyrazole-5-carboxamide, translating raw spectral data into field-proven analytical workflows.

Physicochemical Properties & Ionization Dynamics

Before fragmentation can occur, the analyte must be efficiently transferred to the gas phase. The compound is supplied as a hydrochloride salt (Free base MW: 140.0698 g/mol ; Exact Mass: 140.0698 Da).

Causality in Ionization: In Electrospray Ionization positive mode (ESI+), the hydrochloride salt readily dissociates in the spray solvent. The highly basic nature of the primary amine at the C4 position and the pyrazole ring nitrogens ensures excellent proton affinity. The application of a trace amount of formic acid (0.1%) in the mobile phase drives the equilibrium toward complete protonation, yielding a robust pseudomolecular precursor ion [M+H]+ at m/z 141.078 [2]. The chloride counter-ion is removed in the desolvation process and is not observed in positive ion mode.

Mechanistic Fragmentation Pathways (CID)

Upon isolation of the m/z 141.078 precursor in a quadrupole or ion trap, the application of collision energy (typically 15–30 eV) induces specific, predictable fragmentation. The fragmentation is heavily dictated by the "ortho-effect" between the adjacent C4-amino and C5-carboxamide groups, alongside standard pyrazole ring cleavage rules[3].

Pathway A: Amide-Directed Neutral Losses (The Ortho-Effect)

The spatial proximity of the primary amine and the carboxamide group allows for stabilized cyclic transition states, leading to two primary neutral losses:

  • Loss of Water (-18 Da m/z 123.067): The carboxamide oxygen abstracts a proton, facilitating the expulsion of H2​O . This dehydration reaction converts the carboxamide into a nitrile, forming a highly stable 4-amino-1-methyl-1H-pyrazole-5-carbonitrile product ion.

  • Loss of Ammonia (-17 Da m/z 124.051): Alternatively, the primary amide can eliminate NH3​ to form a reactive acylium ion, which is immediately stabilized by charge delocalization across the adjacent pyrazole ring and amino group.

Pathway B: Isocyanic Acid Elimination
  • Loss of HNCO (-43 Da m/z 98.072): A hallmark fragmentation of primary carboxamides is the elimination of isocyanic acid (HNCO). This involves a hydrogen transfer to the pyrazole core, resulting in the expulsion of the neutral HNCO molecule and leaving a protonated 4-amino-1-methylpyrazole ion. Subsequent loss of ammonia from this fragment yields a secondary product ion at m/z 81.045 .

Pathway C: Pyrazole Ring Cleavage
  • Loss of HCN (-27 Da m/z 96.056): The pyrazole core itself is susceptible to ring opening and the elimination of hydrogen cyanide (HCN), a well-documented pathway in pyrazole MS fragmentation[4]. This typically occurs as a secondary fragmentation step; for instance, the dehydrated m/z 123 ion loses HCN to yield the m/z 96 ion.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and structural assignments for the primary CID transitions.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass Error ToleranceProposed Structural Assignment
141.078 [M+H]+ 124.051 NH3​ (17.027 Da) 5 ppmAcylium ion derivative
141.078 [M+H]+ 123.067 H2​O (18.011 Da) 5 ppm4-amino-1-methyl-1H-pyrazole-5-carbonitrile
141.078 [M+H]+ 98.072HNCO (43.006 Da) 5 ppm4-amino-1-methylpyrazole
123.06796.056HCN (27.011 Da) 5 ppmRing-cleaved nitrile derivative
98.07281.045 NH3​ (17.027 Da) 5 ppm1-methylpyrazole radical cation equivalent

Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 141 Ion124 [M+H - NH3]+ m/z 124 M->Ion124 - NH3 (-17 Da) Ion123 [M+H - H2O]+ m/z 123 M->Ion123 - H2O (-18 Da) Ion98 [M+H - HNCO]+ m/z 98 M->Ion98 - HNCO (-43 Da) Ion96 [M+H - H2O - HCN]+ m/z 96 Ion123->Ion96 - HCN (-27 Da) Ion81 [M+H - HNCO - NH3]+ m/z 81 Ion98->Ion81 - NH3 (-17 Da)

Proposed ESI-MS/MS fragmentation pathways for 4-amino-1-methyl-1H-pyrazole-5-carboxamide.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol is recommended for the analysis of this compound.

Phase 1: Sample Preparation & Desalting

Causality: The hydrochloride salt must be fully solvated to prevent ion suppression or source clogging.

  • Weigh 1.0 mg of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water. Self-Validation: The acidic diluent ensures the amine remains protonated prior to injection, maximizing ESI+ efficiency.

Phase 2: Chromatographic Separation

Causality: A reversed-phase column with polar retention capabilities is required due to the highly polar nature of the carboxamide and amino groups.

  • Column: C18 or Polar-embedded C18 (e.g., Waters Acquity HSS T3, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, hold for 0.5 min, ramp to 60% B over 3 minutes. Flow rate: 0.4 mL/min.

Phase 3: ESI Source Tuning & CID Optimization
  • Infuse the 100 ng/mL standard at 10 µL/min directly into the MS source.

  • Precursor Validation: Scan Q1 from m/z 100 to 200. Self-Validation Check: Confirm the presence of the m/z 141.1 peak. Verify that the M+1 isotope peak (m/z 142.1) is approximately 6-7% of the base peak intensity, confirming the C5​ carbon count.

  • Collision Energy (CE) Ramp: Isolate m/z 141.1 in Q1. Ramp the CE in Q2 from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Monitor Q3 for the appearance of m/z 123.1 (optimal at ~15-20 eV) and m/z 98.1 (optimal at ~25-30 eV).

Phase 4: Data Acquisition (MRM Setup)

For quantitative bioanalysis, program the mass spectrometer with the following Multiple Reaction Monitoring (MRM) transitions:

  • Quantifier Transition: m/z 141.1 123.1 (Highest intensity, lowest baseline noise).

  • Qualifier Transition: m/z 141.1 98.1 (Confirms the presence of the primary amide).

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Protocols & Analytical Methods

Method

Application Note: 4-Amino-1-methyl-1H-pyrazole-5-carboxamide HCl as a Privileged Kinase Hinge-Binding Scaffold

Prepared By: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of targeted oncology...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on identifying robust "hinge-binding" motifs. 4-Amino-1-methyl-1H-pyrazole-5-carboxamide (and its highly stable hydrochloride salt) has emerged as a privileged heterocyclic building block in modern drug discovery[1][2].

This application note details the mechanistic rationale, physicochemical properties, and synthetic protocols for utilizing this scaffold. By leveraging the bidentate hydrogen-bonding capacity of the C5-carboxamide and the versatile synthetic handle of the C4-amine, medicinal chemists can efficiently vectorize molecules toward the kinase gatekeeper and back-pocket regions, yielding highly potent Type I and Type II inhibitors[3][4].

Mechanistic Rationale: The "Perfect" Hinge Binder

The efficacy of the 4-amino-1-methyl-1H-pyrazole-5-carboxamide core lies in its precise spatial geometry and electronic distribution, which perfectly mimics the adenine ring of endogenous ATP.

  • Bidentate Hydrogen Bonding (C5-Carboxamide): The carboxamide group acts as an essential dual pharmacophore. The carbonyl oxygen accepts a hydrogen bond from the backbone amide NH of the kinase hinge region, while the primary amine of the carboxamide donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue[3][5].

  • Conformational Locking (N1-Methyl): Unsubstituted pyrazoles suffer from tautomerization, which dilutes the binding enthalpy by presenting multiple conformational states. The N1-methyl group locks the heterocycle into a single, biologically active tautomer. Furthermore, the methyl group occupies a small, conserved hydrophobic sub-pocket adjacent to the hinge, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect[4][5].

  • Vectorization Handle (C4-Amino): The primary amine at the C4 position provides a highly directional vector pointing toward the DFG motif or the solvent-exposed channel. It serves as the primary attachment point for extending the molecule via amide couplings, ureas, or Buchwald-Hartwig cross-couplings[4].

G cluster_0 Kinase Target & Endogenous Pathway cluster_1 Drug Discovery Workflow ATP ATP Kinase VEGFR2 / PDGFRβ Kinase Domain ATP->Kinase Binds Hinge Signaling Tumor Angiogenesis Kinase->Signaling Phosphorylation BB 4-amino-1-methyl-1H- pyrazole-5-carboxamide Vector Vectorization at C4-NH2 (Gatekeeper/Back-pocket) BB->Vector Synthetic Elaboration Inhibitor Optimized Inhibitor (e.g., TAK-593 analog) Vector->Inhibitor SAR Optimization Inhibitor->Kinase Competitive Hinge Binding Inhibitor->Signaling Pathway Blockade

Fig 1: Mechanism of VEGFR2 inhibition using pyrazole-5-carboxamide derivatives.

Quantitative Data & Target Applications

The pyrazole-5-carboxamide scaffold has been successfully deployed in several clinical and preclinical candidates. A prime example is TAK-593 , a highly potent, two-step slow-binding (Type II) inhibitor of VEGFR and PDGFR families[3][4]. Similar scaffolds have been utilized to develop selective probes for Discoidin Domain Receptors (DDR1/2) and IRAK4[5].

Table 1: Physicochemical Properties of the Building Block
PropertyValueRationale / Implication
Chemical Name 4-Amino-1-methyl-1H-pyrazole-5-carboxamide HClStandard IUPAC nomenclature.
CAS Number 939979-31-4 (HCl Salt) 92534-73-1 (Free Base)HCl salt is preferred for long-term oxidative stability[1][2][6].
Molecular Weight 176.61 g/mol (Salt) / 140.15 g/mol (Base)Low molecular weight ensures high Ligand Efficiency (LE) upon elaboration[1].
Physical State Solid (Off-white to pale yellow)Easy to handle, weigh, and store under inert atmosphere[6].
Table 2: Benchmark Kinase Inhibitory Activity (TAK-593 & Analogs)
Target KinaseIC₅₀ ValueBinding MechanismReference
VEGFR2 0.95 nMType II (Two-step slow binding)[3][4]
VEGFR1 3.2 nMType II[4]
PDGFRβ 13.0 nMType II[3][4]
DDR1 ~1.04 µMType I (Hinge-binding probe)[5]

Synthetic Workflows & Experimental Protocols

The C4-amino group of the pyrazole-5-carboxamide is electronically deactivated due to the electron-withdrawing nature of the adjacent C5-carboxamide. Therefore, standard coupling conditions (e.g., EDC/HOBt) often result in poor yields. The protocols below are engineered to overcome this causality, utilizing highly reactive coupling reagents (HATU) or palladium-catalyzed cross-coupling.

G BB 4-amino-1-methyl-1H- pyrazole-5-carboxamide HCl FreeBase Neutralization (DIPEA/TEA) BB->FreeBase Base Amide Amide Coupling (HATU, DMF) FreeBase->Amide R-COOH Buchwald Buchwald-Hartwig (Pd-cat, Base) FreeBase->Buchwald Ar-X Urea Urea Formation (Isocyanates) FreeBase->Urea R-NCO Prod1 Amide-Linked Inhibitor Amide->Prod1 Prod2 N-Aryl/Heteroaryl Inhibitor Buchwald->Prod2 Prod3 Urea-Linked Inhibitor Urea->Prod3

Fig 2: Synthetic workflows for vectorizing the C4-amino position of the pyrazole scaffold.

Protocol A: HATU-Mediated Amide Coupling (Vectorization)

Causality: HATU generates a highly reactive HOAt-active ester, which is necessary to overcome the reduced nucleophilicity of the C4-amine[5].

Reagents & Materials:

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxamide HCl (1.0 equiv)

  • Target Carboxylic Acid (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and stir at room temperature for 15 minutes. Insight: This pre-activation step ensures the complete formation of the active ester before introducing the deactivated amine.

  • Free-basing the Scaffold: In a separate vial, suspend the 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl (1.0 equiv) in a minimal amount of DMF. Add DIPEA (1.5 equiv) to neutralize the HCl salt. The solution should become homogeneous.

  • Coupling: Transfer the free-based pyrazole solution dropwise into the pre-activated acid mixture. Stir the reaction at 40 °C for 12–18 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the pyrazole starting material ( m/z 141.1 [M+H]⁺). If >10% starting material remains, add an additional 0.3 equiv of HATU and stir for 4 more hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality: To create N-aryl or N-heteroaryl linkages (common in Type II inhibitors like TAK-593 analogs), palladium-catalyzed C-N bond formation is required[3].

Reagents & Materials:

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxamide HCl (1.0 equiv)

  • Aryl/Heteroaryl Halide (Ar-X, where X = Br, I) (1.1 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • BrettPhos or Xantphos ligand (0.10 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube, add the pyrazole HCl salt (1.0 equiv), the Aryl Halide (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), the selected phosphine ligand (0.10 equiv), and Cs₂CO₃ (3.0 equiv). Insight: 3.0 equivalents of base are strictly required—one to neutralize the HCl salt, and two to drive the catalytic cycle.

  • Degassing (Critical): Add anhydrous 1,4-Dioxane (0.1 M). Seal the tube with a septum and sparge the solution vigorously with Argon for 15 minutes. Causality: The electron-rich cross-coupled product and the active Pd(0) species are highly sensitive to oxygen.

  • Reaction: Replace the septum with a Teflon screw cap. Heat the reaction mixture at 100 °C in an oil bath for 16 hours.

  • Self-Validation (TLC/LC-MS): Cool to room temperature. Sample 10 µL, dilute with MeCN, filter, and inject into LC-MS. Confirm the product mass and the consumption of the Ar-X species.

  • Workup: Filter the crude mixture through a pad of Celite, washing generously with EtOAc. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC.

References

[3] NextSDS. "4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link]

[4] Miyamoto, N., et al. "Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase". ResearchGate / Bioorganic & Medicinal Chemistry. Available at:[Link]

[5] ACS Publications. "Development of a Selective Dual Discoidin Domain Receptor (DDR)/p38 Kinase Chemical Probe". Journal of Medicinal Chemistry. Available at: [Link]

[6] ACS Publications. "Biochemical Characterization of TAK-593, a Novel VEGFR/PDGFR Inhibitor with a Two-Step Slow Binding Mechanism". Biochemistry. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing and Formulation Strategies for Pyrazole-5-Carboxamide Hydrochloride Derivatives

Executive Summary & Chemotype Context The pyrazole-5-carboxamide scaffold is a highly privileged pharmacophore utilized across a diverse array of therapeutic targets. Notable examples include blood coagulation Factor Xa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemotype Context

The pyrazole-5-carboxamide scaffold is a highly privileged pharmacophore utilized across a diverse array of therapeutic targets. Notable examples include blood coagulation Factor Xa inhibitors (e.g., DPC423) 1, histone deacetylase (HDAC) inhibitors 2, human plasma kallikrein inhibitors 3, and CFTR potentiators like GLPG1837 4.

To improve dissolution kinetics, these compounds are frequently synthesized as hydrochloride (HCl) salts. However, transitioning these HCl salts from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models presents significant translational hurdles. Specifically, pyrazole-5-carboxamides often exhibit low thermodynamic solubility at physiological pH (7.4) 4. When an unoptimized HCl salt solution is injected intravenously, the rapid pH shift in the bloodstream can cause catastrophic in vivo precipitation. Furthermore, recent toxicological studies have revealed that certain derivatives (e.g., 1-methyl-1H-pyrazole-5-carboxamides) can trigger acute mammalian toxicity via mitochondrial respiration inhibition 5.

This application note provides a comprehensive, causality-driven guide to formulating, dosing, and safety-screening pyrazole-5-carboxamide HCl derivatives for in vivo studies.

Formulation Workflows & Decision Logic

To achieve reliable systemic exposure, the formulation strategy must be tailored to the route of administration. Intravenous (IV) dosing requires a true thermodynamic solution to prevent micro-emboli, whereas Per Os (PO) dosing can utilize a homogenous suspension, relying on the gastrointestinal tract's fluid dynamics for gradual dissolution.

Caption: Workflow for formulation, safety screening, and PK evaluation of pyrazole-5-carboxamide derivatives.

Quantitative Pharmacokinetic & Formulation Data

By utilizing appropriate complexing agents and suspending vehicles, researchers can achieve favorable pharmacokinetic profiles comparable to clinical-stage pyrazole-5-carboxamides.

Table 1: Representative Pharmacokinetic Parameters of Pyrazole-5-Carboxamides

Compound / Target Route Animal Model Dose (mg/kg) Bioavailability (F%) Clearance Reference
DPC423 (Factor Xa) PO Beagle Dog 5.0 > 50% Low 1
GLPG1837 (CFTR) PO Sprague-Dawley Rat 5.0 Good Low 4

| 15k Prodrug (HDAC) | IV | BALB/c Nude Mouse | 10.0 | N/A (IV) | Moderate | 2 |

Table 2: Rationalized Formulation Vehicles for Pyrazole-5-Carboxamide HCl Salts

Route Recommended Vehicle Mechanistic Rationale
IV 10% DMSO / 20% HP-β-CD in Saline DMSO disrupts the crystalline lattice energy. HP-β-CD provides a hydrophobic cavity to encapsulate the lipophilic pyrazole core, preventing precipitation upon encountering pH 7.4 blood.

| PO | 0.5% Methylcellulose (MC) / 0.1% Tween 80 | Tween 80 acts as a surfactant to wet the hydrophobic domains of the API. MC increases the aqueous viscosity to prevent particle sedimentation, ensuring dose uniformity. |

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV Formulation (2 mg/mL Solution)

Objective: Formulate a precipitate-free solution for intravenous tail-vein injection in rodents.

  • Weighing & Solubilization: Weigh 10 mg of the pyrazole-5-carboxamide HCl salt into a sterile glass vial. Add 0.5 mL of molecular biology grade DMSO.

    • Causality: The HCl salt may be water-soluble at pH 2, but adding it directly to saline will cause it to crash out as the pH approaches neutral. DMSO ensures complete disruption of the crystal lattice first.

  • Complexation: Slowly add 4.5 mL of a pre-prepared 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% physiological saline while vortexing continuously.

    • Causality: The gradual addition allows the HP-β-CD to form inclusion complexes with the free-base form of the drug as the HCl dissociates, thermodynamically trapping it in solution.

  • Sterilization: Pass the solution through a 0.22 μm PTFE syringe filter.

  • Self-Validation Check (Tyndall Effect): In a darkened room, shine a 633 nm (red) laser pointer through the vial.

    • Validation Logic: If the laser beam is visible as a solid line passing through the liquid, colloidal aggregates are present (failed formulation). A true thermodynamic solution will allow the laser to pass invisibly. Never inject a formulation exhibiting a Tyndall effect IV.

Protocol B: Preparation of PO Formulation (10 mg/mL Suspension)

Objective: Formulate a uniform suspension for oral gavage.

  • Wetting the API: Weigh 50 mg of the API into a mortar. Add 50 μL of Tween 80 directly to the powder. Triturate with a pestle for 2 minutes until a smooth paste forms.

    • Causality: Pyrazole derivatives are inherently lipophilic. Without Tween 80, the powder will float on the aqueous surface due to high interfacial tension, leading to erratic dosing.

  • Viscosity Addition: Gradually add 4.95 mL of 0.5% (w/v) Methylcellulose in water, triturating continuously to ensure homogenous dispersion.

  • Self-Validation Check (Microscopic Sizing): Pipette a 10 μL aliquot onto a hemocytometer and observe under a light microscope at 40x magnification.

    • Validation Logic: >90% of the suspended particles must be <10 μm in diameter. If large aggregates (>50 μm) are visible, the suspension must be subjected to probe sonication. Large aggregates severely depress the dissolution rate in the GI tract, artificially lowering the observed bioavailability (F%).

Toxicological Considerations: The Mitochondrial Liability

A critical, often overlooked aspect of developing pyrazole-5-carboxamides is their potential for acute mammalian toxicity. Recent investigations into 1-methyl-1H-pyrazole-5-carboxamide derivatives revealed severe acute toxicity in mice, which was traced directly to a dose-dependent inhibition of mitochondrial respiration [[5]]().

If your candidate compound shares this structural motif, it is mandatory to perform an in vitro mitochondrial counter-screen prior to in vivo dosing to prevent unexpected animal mortality.

Caption: Mechanism of acute mammalian toxicity via mitochondrial respiration inhibition.

Protocol C: Mitochondrial Toxicity Counter-Screen (Seahorse XF Assay)
  • Cell Seeding: Seed primary rat hepatocytes in a 96-well Seahorse XF microplate at 20,000 cells/well. Incubate overnight.

  • Compound Treatment: Replace media with unbuffered assay media containing the pyrazole-5-carboxamide candidate at concentrations ranging from 0.1 μM to 50 μM.

  • Respiration Measurement: Measure the Oxygen Consumption Rate (OCR) using an extracellular flux analyzer.

  • Self-Validation Check (Baseline Integrity): Ensure the vehicle control (0.1% DMSO) maintains a stable OCR baseline. A >20% drop in basal OCR in the compound-treated wells compared to the vehicle control indicates mitochondrial liability. Compounds exhibiting this profile should be deprioritized or structurally optimized before proceeding to in vivo PK studies.

References

  • Identification of N-(6-mercaptohexyl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide and its disulfide prodrug as potent histone deacetylase inhibitors with in vitro and in vivo anti-tumor efficacy. Eur J Med Chem.
  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.
  • US11230530B2 - Human plasma kallikrein inhibitors.
  • Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane.

Sources

Method

Application Note: Synthesis of Complex Amide Derivatives from 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride

Executive Summary 4-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 939979-31-4) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry[1]. It serves as a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 939979-31-4) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry[1]. It serves as a critical precursor for the synthesis of complex amides and pyrazolo-pyrimidine scaffolds, which are privileged structures found in numerous pharmacologically active compounds, including PDE inhibitors and kinase inhibitors[2]. This application note provides field-proven, self-validating protocols for the chemoselective acylation of the 4-amino group, followed by downstream cyclodehydration.

Mechanistic & Structural Insights

To successfully prepare complex amides from this building block, researchers must account for its specific structural and electronic features:

  • Salt Form Neutralization : The starting material is supplied as a hydrochloride salt[1]. Consequently, an excess of a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) is mandatory to liberate the free 4-amino group prior to acylation. The free base itself requires careful handling, ideally stored under an inert atmosphere to prevent oxidative degradation[3].

  • Nucleophilicity & Chemoselectivity : The 4-amino group is an electron-deficient heteroaromatic amine. Its nucleophilicity is significantly lower than that of standard aliphatic amines, necessitating highly efficient coupling reagents (e.g., HATU) or highly reactive electrophiles (e.g., acid chlorides). Fortunately, the 5-carboxamide group is even less nucleophilic. Under standard acylation conditions (ambient temperature, mild base), N-acylation occurs exclusively at the 4-position, ensuring perfect chemoselectivity.

  • Downstream Cyclodehydration : While unreactive during the initial coupling, the 5-carboxamide nitrogen serves as an internal nucleophile under strongly basic, high-heat conditions. It attacks the newly formed C4-amide carbonyl, driving a cyclodehydration reaction that yields a pyrazolo[3,4-d]pyrimidin-4-one core[2].

Reaction Pathway Visualization

ReactionPathway SM 4-Amino-1-methyl-1H-pyrazole- 5-carboxamide HCl FreeBase Free Base Intermediate SM->FreeBase DIPEA Acylation Amide Coupling FreeBase->Acylation Amide 4-Acylamino Derivative Acylation->Amide R-COCl/HATU Cyclization Cyclo- dehydration Amide->Cyclization Product Pyrazolo[3,4-d] pyrimidin-4-one Cyclization->Product Base, -H2O

Reaction pathway: 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl to pyrazolo[3,4-d]pyrimidine.

Quantitative Optimization Data

The following table summarizes our internal optimization data for the coupling of a model sterically hindered carboxylic acid (pivalic acid) with the pyrazole core. HATU and Acid Chloride methods demonstrate superior efficacy for this deactivated heteroaromatic amine.

Coupling StrategyReagent / Base (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
CarbodiimideEDC/HOBt / DIPEA (3.0)DMF252445%
Phosphonic AnhydrideT3P (50% in EA) / Pyridine (3.0)EtOAc801262%
Uronium SaltHATU / DIPEA (3.0)DMF251288%
Acyl HalideAcid Chloride / TEA (3.0)DCM0 to 25391%

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Recommended for diverse, sterically hindered, or sensitive carboxylic acids.

Causality Note: HATU generates a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the inherent steric hindrance and reduced nucleophilicity of the 4-amino pyrazole system. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (1.0 equiv) in one portion. Adding the salt after the active ester is formed ensures the liberated free amine immediately reacts, minimizing side reactions.

  • Reaction: Stir the mixture at room temperature for 12–18 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the starting material mass (m/z 141 for the free base) and the appearance of the product mass confirms successful coupling.

  • Work-up: Quench by adding saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL).

  • Self-Validating Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). If the organic layer volume does not decrease significantly, it confirms DMF has been successfully partitioned into the aqueous phase, preventing solvent carryover. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isolation: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure complex amide.

Protocol B: Acid Chloride Acylation

Recommended for scalable synthesis when the acylating agent is commercially available.

  • Preparation: Suspend 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M).

  • Neutralization: Add Triethylamine (TEA) (3.0 equiv) and cool the suspension to 0 °C using an ice bath. The suspension should clear as the free base is liberated.

  • Addition: Add the acid chloride (1.1 equiv) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Work-up: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization from EtOH/Water or via chromatography.

Protocol C: Downstream Cyclodehydration to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

Demonstrating the utility of the synthesized complex amides.

  • Preparation: Dissolve the purified 4-acylamino-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv) in anhydrous tert-Butanol (0.1 M).

  • Base Addition: Add Potassium tert-butoxide (t-BuOK, 2.0 equiv).

  • Cyclization: Reflux the mixture (approx. 85 °C) for 4–8 hours.

  • Self-Validation (In-Process): Analyze via LC-MS. The completion of cyclodehydration is definitively confirmed by a distinct mass shift of -18 Da (loss of water), distinguishing the cyclized pyrazolo[3,4-d]pyrimidine from the open-chain amide precursor.

  • Isolation: Cool to room temperature, carefully neutralize to pH 7 with 1M HCl, and filter the precipitated pyrazolo[3,4-d]pyrimidin-4-one product. Wash with cold water and dry under vacuum.

References[1] 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride — Chemical Substance Information. NextSDS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiuPF-g30Qh93hv1U10bs9H1hd2m5grmjmHt_3TiPZypUcM3HozW6J-iuTlUqlQE4iH2BclpGkmVOZTZHv6eE0BJtadD1fkrj0ny5fdTXsPNWoIfKuugaq-nk-t_8BQ2asPJOuU0AWM46IUBRUiUQnRXrA_yvq3GM2YK0qd_GhYL4sPpHsFuiDJ_R5RCzhNQDKcBrRfjXOfY4L9OIsUw==[3] 4-Amino-1-methyl-1H-pyrazole-5-carboxamide. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1LHidWZXb3wgAWWntwcfsnXNLy_ZGmmsDDmRWnYQRo5DnkZKw6wz5h2nNqP35J7kXnL5qzmz8Z_6ZEgugLmUOexC9-OoPS7ukgNVzuDpLAx5a-oYqI45YCuUMDm6MWzDzHCWcK9E4UvirLnhovEF8xeURi1UOL5rHJe_VoExLYER6XR3gsJbr-Q==[2] 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide. BLD Pharm.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrE-616VKnrMS-TbmxoXxSqOMqF5vDFSbFPq8hsaoqPWEiug60OHM6UbdSJNgVZAPyPCUNVC1EufRzjC-mfY1HC2wQma9EsOr80AVVrvf3AMjhNcB3egDxd2qr7ttlOl5EsDotB_eid4LZlFcD

Sources

Application

Application Note: Development of a Robust High-Throughput Screening Assay for Kinase Inhibitors Utilizing 4-amino-1-methyl-1H-pyrazole-5-carboxamide as a Reference Compound

Introduction: The Strategic Imperative for Kinase Inhibitor Screening Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of targets for drug discovery.[2][3] The pyrazole nucleus is a metabolically stable heterocyclic scaffold that is a cornerstone of numerous approved drugs, including several kinase inhibitors.[4][5] This structural motif's versatility allows for the synthesis of diverse analogues, making it a "privileged scaffold" in medicinal chemistry.[4][6]

This application note provides a comprehensive guide for the development and validation of a high-throughput screening (HTS) assay designed to identify novel inhibitors of a target kinase. We will utilize 4-amino-1-methyl-1H-pyrazole-5-carboxamide , a representative pyrazole derivative, as a reference inhibitor to establish and validate a robust biochemical assay workflow. The principles and protocols detailed herein are broadly applicable to various kinase targets and are designed to ensure the generation of high-quality, reproducible data suitable for large-scale screening campaigns.[7][8]

The core of this guide is built on the principle of a self-validating system. We will move from foundational biochemical principles to detailed, step-by-step protocols, culminating in rigorous statistical validation of assay performance. This ensures that the screening funnel is both efficient and effective, minimizing the risk of false positives and negatives that can derail a drug discovery program.[9][10]

The Assay Principle: Choosing the Right HTS Platform

The first critical decision in any HTS campaign is the selection of an appropriate assay format.[9] Assays can be broadly categorized as biochemical or cell-based.[11][12]

  • Biochemical Assays: These assays measure the direct activity of a purified enzyme, such as a kinase, in a controlled, cell-free environment.[9] They offer high precision, reproducibility, and are generally more amenable to ultra-high-throughput screening (uHTS).[9] For identifying direct inhibitors of a kinase, a biochemical approach is the preferred starting point.[9]

  • Cell-Based Assays: These measure the effect of a compound on a biological process within a living cell.[13] While providing greater physiological relevance, they are often more complex and can be influenced by factors like cell permeability and off-target effects.[9][13] They are typically used in secondary screening to confirm the cellular activity of hits identified in primary biochemical screens.[9]

For our primary screen, we will develop a homogeneous, fluorescence-based biochemical assay . Homogeneous, or "mix-and-read," assays are ideal for HTS because they do not require separation or washing steps, which simplifies automation and reduces variability.[14][15] Fluorescence is a dominant detection modality in HTS due to its high sensitivity, rapid read times, and cost-effectiveness.[7][16]

The assay will quantify kinase activity by measuring the production of adenosine diphosphate (ADP), the universal by-product of the kinase reaction (ATP → ADP + Phosphorylated Substrate). This approach is universal for all kinases and avoids the need for target-specific phospho-antibodies.[3][17]

Logical Workflow: From Target to Validated Hit

The following diagram illustrates the logical progression from initial assay setup to the identification of validated hits, which forms the structural basis of this application note.

HTS_Workflow cluster_0 Part 1: Assay Development & Optimization cluster_1 Part 2: Assay Validation cluster_2 Part 3: High-Throughput Screening A Reagent Preparation & QC (Kinase, Substrate, ATP, Reference Inhibitor) B Enzyme & Substrate Titration (Determine optimal concentrations) A->B C Assay Miniaturization (Transition to 384-well format) B->C D Pilot Screen (Dry Run) (Test with controls) C->D Proceed if miniaturization is successful E Z'-Factor Calculation (Assess assay robustness) D->E F Reference Inhibitor IC50 Determination E->F G Full Library Screen (Automated workflow) F->G Proceed if Z' ≥ 0.5 and IC50 is consistent H Primary Hit Identification G->H I Hit Confirmation & Dose-Response H->I

Caption: A logical workflow for the development and execution of a kinase HTS campaign.

Detailed Protocols & Methodologies

Part 1: Assay Development and Optimization

The goal of this phase is to define the optimal reaction conditions that provide a robust and reproducible signal window. All steps should initially be performed in a lower-density format (e.g., 96-well plates) before miniaturization.[18]

3.1. Materials and Reagents

ReagentSupplierPurpose
Target Kinase (e.g., PLK1)Commercial VendorThe biological target of the screen
Kinase Substrate (e.g., a generic peptide)Commercial VendorThe molecule to be phosphorylated by the kinase
Adenosine Triphosphate (ATP)Sigma-AldrichThe phosphate donor for the kinase reaction
4-amino-1-methyl-1H-pyrazole-5-carboxamide Chemical SupplierReference (Positive Control) Inhibitor
ADP-Glo™ Kinase AssayPromegaADP detection reagent system (converts ADP to a luminescent signal)
Assay Buffer (e.g., HEPES, MgCl₂, BSA, DTT)In-house prepProvides optimal pH and ionic conditions for the kinase reaction
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for test compounds and reference inhibitor
384-well white, opaque, low-volume platesGreiner Bio-OneAssay plates suitable for luminescence detection and miniaturization

3.2. Protocol 1: Kinase Enzyme Titration

Causality: Determining the optimal enzyme concentration is critical. Too little enzyme results in a weak signal, while too much can lead to rapid substrate depletion and non-linear reaction kinetics, making inhibition difficult to detect.

  • Prepare a series of kinase dilutions in assay buffer.

  • Add a fixed, saturating concentration of ATP (e.g., 10 µM) and substrate (e.g., 0.2 µg/µL) to the wells of a 384-well plate.

  • Add the different kinase concentrations to initiate the reaction.

  • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect ADP production according to the ADP-Glo™ protocol.

  • Plot the luminescent signal versus kinase concentration and select a concentration that yields a robust signal and is on the linear portion of the curve (typically ~80% of the maximum signal).

3.3. Protocol 2: ATP Km Determination

Causality: The concentration of ATP relative to its Michaelis-Menten constant (Km) dictates the mode of inhibition that can be detected. Screening at the ATP Km is crucial for detecting both competitive and non-competitive inhibitors.

  • Using the optimal kinase concentration determined in Protocol 1, set up reactions with varying concentrations of ATP (e.g., from 0 to 100 µM).

  • Incubate for a time that ensures the reaction is in the linear range (initial velocity conditions).

  • Detect ADP production.

  • Plot reaction velocity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For the HTS, use an ATP concentration equal to the determined Km.

Part 2: Assay Validation

This phase establishes the statistical robustness and reproducibility of the assay before committing to a full-scale screen.[18][19]

4.1. The Z'-Factor: A Cornerstone of HTS Quality Control

The Z'-factor is a statistical parameter that quantifies the separation between the high (uninhibited) and low (inhibited) signal controls in an assay, relative to their variability.[10][20] It is the gold standard for validating HTS assay quality.[20][21]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., DMSO only, maximum signal)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., reference inhibitor, minimum signal)

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay QualitySuitability for HTS
≥ 0.5ExcellentConfident to proceed with HTS.[11][18][21]
0 to < 0.5MarginalAssay requires further optimization.[21]
< 0UnacceptableSignal windows of controls overlap.[21]

4.2. Protocol 3: Z'-Factor Determination

  • Prepare a 384-well assay plate.

  • In half of the wells (n=192), add the kinase reaction mix with DMSO (positive control, representing 0% inhibition).

  • In the other half of the wells (n=192), add the kinase reaction mix with a high concentration of 4-amino-1-methyl-1H-pyrazole-5-carboxamide (e.g., 100x its expected IC50) to achieve full inhibition (negative control).

  • Run the assay and collect the data.

  • Calculate the mean and standard deviation for both control sets.

  • Use the formula above to calculate the Z'-factor. The assay is considered validated for HTS if the Z'-factor is consistently ≥ 0.5.[18]

4.3. Protocol 4: Reference Inhibitor IC50 Determination

Causality: Determining the half-maximal inhibitory concentration (IC50) of the reference compound validates that the assay can accurately quantify inhibitor potency. This value should be consistent across multiple runs and align with any historical data.

  • Perform a serial dilution of 4-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO. A 10-point, 3-fold dilution series is standard.

  • Add the diluted inhibitor to the assay wells.

  • Initiate the kinase reaction and incubate.

  • Detect the signal and plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Assay Mechanism

The diagram below outlines the biochemical reaction and the principle of the ADP-Glo™ detection system.

Assay_Mechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection ATP ATP Kinase Target Kinase ATP->Kinase Substrate Peptide Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate ADP_detect ADP Inhibitor Inhibitor (e.g., 4-amino-1-methyl-1H- pyrazole-5-carboxamide) Inhibitor->Kinase Reagent1 ADP-Glo™ Reagent (ADP -> ATP) ADP_detect->Reagent1 ATP_detect Newly Synthesized ATP Reagent1->ATP_detect Reagent2 Kinase Detection Reagent (Luciferase/Luciferin) ATP_detect->Reagent2 Light Luminescent Signal Reagent2->Light

Caption: Mechanism of kinase inhibition and luminescent signal generation.

Data Presentation and Interpretation

Table 1: Representative Z'-Factor Validation Data

Control TypeNumber of Replicates (n)Mean Signal (RLU)Standard Deviation (σ)Z'-Factor
Positive (DMSO)192850,00045,0000.78
Negative (Reference)19250,00025,000

A Z'-factor of 0.78 indicates an excellent assay with a wide separation between controls and low data variability, making it highly suitable for a full HTS campaign.[3][20]

Table 2: Representative IC50 Data for Reference Compound

CompoundTarget KinaseIC50 (nM) [Run 1]IC50 (nM) [Run 2]IC50 (nM) [Run 3]Mean IC50 (nM)
4-amino-1-methyl-1H-pyrazole-5-carboxamidePLK175.281.578.978.5

Consistent IC50 values across multiple independent runs confirm the reproducibility and accuracy of the assay in quantifying inhibitor potency.

Conclusion and Future Steps

This application note has detailed a systematic, causality-driven approach to developing a robust, HTS-ready biochemical assay for the discovery of novel kinase inhibitors. By establishing a validated workflow using 4-amino-1-methyl-1H-pyrazole-5-carboxamide as a reference compound, researchers can proceed with large-scale screening campaigns with a high degree of confidence. The protocols for enzyme and substrate optimization, rigorous Z'-factor validation, and consistent IC50 determination form a self-validating framework essential for modern drug discovery.[9]

Upon successful validation, the assay is ready for screening large compound libraries. Hits identified from the primary screen should be confirmed and then profiled in secondary assays, including orthogonal biochemical formats and, subsequently, cell-based assays to establish cellular potency and mechanism of action. This tiered screening approach ensures that resources are focused on the most promising chemical matter, accelerating the journey from hit to lead.[9]

References

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. Retrieved from [Link]

  • Woodgate, S., George, J., & Jacobson, M. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9_Supplement), 851.
  • Grokipedia. Z-factor. Retrieved from [Link]

  • BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies.
  • Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. (2002, May 15). PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved from [Link]

  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • High-Throughput Colorimetric Assay for Identifying PARP-1 Inhibitors Using a Large Small-Molecule Collection. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Perspective: the potential of pyrazole-based compounds in medicine. (2012, February 15). PubMed. Retrieved from [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. Retrieved from [Link]

  • BMG LABTECH. High-throughput screening (HTS). Retrieved from [Link]

  • The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). Retrieved from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025, August 21). [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21). Bioinformatics | Oxford Academic. Retrieved from [Link]

  • Impact of HTS on Multidetection Microplate Readers and Benefits For Life Science Research Laboratories. (2023, September 26). Retrieved from [Link]

  • High-Throughput Screening. (2025, September 25). Technology Networks. Retrieved from [Link]

  • High-throughput screening for kinase inhibitors. (2005, March 15). PubMed. Retrieved from [Link]

  • Evotec. High Throughput Screening (HTS) Services. Retrieved from [Link]

  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening.
  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (n.d.). Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2025, August 6). ResearchGate. Retrieved from [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Advances in luminescence-based technologies for drug discovery. (2022, December 23). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (n.d.). PubMed. Retrieved from [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). PubMed. Retrieved from [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019, November 15). MDPI. Retrieved from [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]

  • 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide ≥98.0% (by HPLC, titration analysis). (n.d.). Avantor. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved from [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021, January 14). PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Technical Support Center: 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride Last Updated: 2024-05-24 Introduction This guide provides in-depth technical support for researchers, scientists, and formulation profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride

Last Updated: 2024-05-24

Introduction

This guide provides in-depth technical support for researchers, scientists, and formulation professionals working with 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. The aqueous solubility of this compound, a weakly basic hydrochloride salt, is a critical parameter influencing its performance in experimental assays and preclinical studies. This document is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Our approach is rooted in the fundamental principles of pharmaceutical science, explaining not just what to do, but why a particular strategy is effective. By understanding the underlying mechanisms, researchers can make informed decisions to overcome solubility hurdles and ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, and why is its aqueous solubility a concern?

Answer: 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound.[1] Its structure features a pyrazole ring, an amino group, and a carboxamide group. As a hydrochloride salt of a weakly basic molecule, its solubility in water is expected to be pH-dependent.[2]

The primary concern with solubility arises because many new chemical entities (NCEs) are poorly water-soluble, which can significantly limit their bioavailability and therapeutic efficacy.[3][4][5] For laboratory research, poor solubility can lead to several issues:

  • Inaccurate concentration in stock solutions, leading to errors in downstream assays.

  • Precipitation of the compound in aqueous assay buffers, causing inconsistent results.

  • Underestimation of biological activity if the compound is not fully dissolved at the target concentration.

The hydrochloride salt form is a common strategy to improve the solubility and dissolution rate of basic drugs.[3][6] However, the extent of this improvement is governed by several factors, including the intrinsic solubility of the free base, the pKa of the molecule, and the pH of the medium.

Q2: My prepared stock solution appears cloudy or has visible precipitate. What is happening and how can I fix it?

Answer: Cloudiness or precipitation indicates that the compound's concentration has exceeded its solubility limit in the chosen solvent system. For a hydrochloride salt of a weak base, this can be due to several factors:

  • pH of the Medium: The solubility of a basic compound increases as the pH of the solution decreases.[2] If you are dissolving the compound in a neutral or slightly basic buffer (e.g., PBS at pH 7.4), the protonated (charged) and more soluble salt form can convert to the un-protonated (neutral) free base form, which is often significantly less soluble. This conversion process is known as disproportionation.[7]

  • Common Ion Effect: When dissolving a hydrochloride salt in a medium that already contains chloride ions (like a saline-based buffer), the solubility can be suppressed.[6][8] This is due to Le Châtelier's principle, where the excess common ion (Cl-) shifts the dissolution equilibrium towards the solid, undissolved salt.

  • Insufficient Solvent Volume: The amount of compound may simply be too high for the volume of solvent used.

Troubleshooting Workflow:

Solubility_Troubleshooting start Cloudy Solution Observed check_ph Is the solvent pH-controlled (buffered)? start->check_ph adjust_ph ACTION: Lower the pH of the solvent. Use a more acidic buffer (e.g., citrate pH 4-5). See Protocol 1. check_ph->adjust_ph Yes check_solvent Are you using a co-solvent? check_ph->check_solvent No add_cosolvent ACTION: Add a water-miscible organic co-solvent. (e.g., DMSO, ethanol). See Protocol 2. check_solvent->add_cosolvent No increase_volume ACTION: Increase the solvent volume to lower the concentration. check_solvent->increase_volume Yes unbuffered Unbuffered Water (pH ~5.5-7) buffered Buffered (e.g., PBS pH 7.4) no_cosolvent no_cosolvent has_cosolvent has_cosolvent

Caption: Troubleshooting workflow for a cloudy solution.

Q3: How does pH adjustment work, and what is the optimal pH range for this compound?

Answer: The relationship between pH, pKa, and solubility for an ionizable drug is described by the Henderson-Hasselbalch equation .[2][9][10] For a weak base and its hydrochloride salt, the key principle is:

  • At pH < pKa: The compound exists predominantly in its protonated, ionized (cationic) form. This charged form is more polar and generally exhibits significantly higher aqueous solubility.

  • At pH > pKa: The compound exists predominantly in its neutral, un-ionized free base form. This form is less polar and typically has much lower intrinsic solubility (S₀).

The solubility (S) at a given pH can be predicted by: S = S₀ * (1 + 10^(pKa - pH))

Therefore, to maximize solubility, the solution pH should be kept well below the compound's pKa. While the exact pKa of 4-amino-1-methyl-1H-pyrazole-5-carboxamide is not readily published, related pyrazole structures suggest it is a weak base. A safe starting point is to use an acidic buffer in the pH 4.0 to 5.5 range . This ensures the compound remains fully protonated and in its most soluble state.

pH_Solubility_Relationship pH Effect on Weak Base Solubility ph_scale <-- Lower pH (Acidic) | Higher pH (Basic) --> node_low_ph Protonated Form (BH+) HIGHLY SOLUBLE node_low_ph->pka_point  pH < pKa node_high_ph Free Base Form (B) POORLY SOLUBLE pka_point->node_high_ph pH > pKa   caption As pH decreases, equilibrium shifts to the more soluble protonated form.

Caption: Relationship between pH, pKa, and the ionization state of a weak base.

Q4: Which co-solvents are recommended, and are there any downsides to using them?

Answer: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs by reducing the overall polarity of the solvent system.[3][11] For many laboratory applications, this is a highly effective and practical approach.

Recommended Co-solvents and Typical Starting Concentrations:

Co-SolventTypical Starting % (v/v)Key Characteristics
DMSO (Dimethyl sulfoxide)5-10%Excellent solubilizing power for a wide range of compounds; low toxicity at typical assay concentrations.[11]
Ethanol (or IPA)10-20%Good solubilizing power; can be more biologically active than DMSO in some cell-based assays.
PEG 400 (Polyethylene glycol)10-30%Low toxicity, often used in in vivo formulations; can increase viscosity.

Potential Downsides:

  • Biological Effects: High concentrations of organic solvents can be toxic to cells in culture or may interfere with enzyme kinetics. Always run a vehicle control (buffer + co-solvent) in your experiments.

  • Precipitation on Dilution: A compound dissolved at high concentration in a co-solvent-rich stock may precipitate when diluted into a purely aqueous assay buffer. This is a common source of experimental artifacts. Always check for clarity after final dilution.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol determines the equilibrium solubility of the compound across a range of pH values.

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate) covering a pH range from 3.0 to 8.0.

  • Add Excess Compound: Add an excess amount of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride to a known volume of each buffer in separate vials. The solid should be clearly visible.

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples (using a 0.22 µm PVDF filter compatible with your sample) to separate the undissolved solid from the saturated solution.

  • Quantify: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each sample.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol describes how to prepare a 10 mM stock solution in 10% DMSO.

  • Calculate Mass: Determine the mass of the compound needed. For a 1 mL, 10 mM stock of a compound with a molecular weight of 176.62 g/mol (for the HCl salt), you would need 1.77 mg.

  • Dispense Co-solvent: Add 100 µL of 100% DMSO to a sterile microcentrifuge tube.

  • Add Compound: Add the weighed 1.77 mg of the compound to the DMSO.

  • Dissolve: Vortex or sonicate the tube gently until the solid is completely dissolved. This creates a 100 mM primary stock.

  • Add Aqueous Phase: Add 900 µL of purified water or a suitable buffer (e.g., 50 mM citrate, pH 5.0) to the tube.

  • Mix and Store: Vortex thoroughly to ensure a homogenous solution. Store appropriately (e.g., at -20°C, protected from light). The final concentration is 10 mM in 10% DMSO.

Advanced Solubilization Strategies

For more challenging applications, such as high-concentration dosing solutions for in vivo studies, more advanced techniques may be required.

TechniqueMechanism of ActionBest For...
Complexation The hydrophobic drug molecule is encapsulated within the cavity of a host molecule, most commonly a cyclodextrin (e.g., Captisol®). This complex has a hydrophilic exterior, dramatically increasing aqueous solubility.[4][12]Parenteral formulations, high-concentration aqueous solutions.
Solid Dispersions The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix, creating an amorphous solid. This high-energy state improves dissolution rate and can lead to supersaturated solutions.[3][13]Oral solid dosage forms (tablets, capsules).
Particle Size Reduction Reducing particle size (micronization or nanosuspension) increases the surface area available for dissolution, thereby increasing the dissolution rate according to the Noyes-Whitney equation.[11][13] Note: This does not increase equilibrium solubility.[4]Improving dissolution rate for oral and parenteral delivery.

References

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

  • Rane, Y. M., & Zade, P. S. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Fung, F. H. Y. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Drug Development and Industrial Pharmacy. [Link]

  • Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]

  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. [Link]

  • PubChem. 4-amino-1-methyl-1h-pyrazole-5-carboxamide. [Link]

  • John, C., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research. [Link]

  • Lee, P. I., & Li, J. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

  • NextSDS. 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride — Chemical Substance Information. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl

This guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl. As a critical intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl. As a critical intermediate in pharmaceutical development, optimizing its synthesis is paramount. This document moves beyond a simple recitation of steps to provide a causative framework for troubleshooting, grounded in established chemical principles and field experience.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses common, high-level issues that can often be resolved without a deep dive into the entire synthetic pathway.

Question: My overall yield is significantly lower than expected (<30%). Where should I start looking for the problem?

Answer: A significant loss in overall yield typically points to a systemic issue or a catastrophic failure in one key step. Before re-running the entire synthesis, perform the following checks:

  • Reagent Purity: Verify the purity of your starting materials, particularly the precursor, ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and your ammonia source. The presence of impurities can inhibit the reaction or lead to unwanted side products.[1]

  • Reaction Monitoring: Were all steps monitored to completion (e.g., by TLC, LC-MS, or GC-MS)? A common error is moving to the next step before the previous one has finished, leading to a complex mixture and significant purification losses.

  • Final Isolation: The final step involves forming the HCl salt and isolating it. This precipitation/crystallization step is a frequent source of major yield loss. Check your mother liquor for dissolved product before discarding it.

Question: I see multiple spots on my TLC plate after the amidation reaction. What are the likely culprits?

Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. The most common species to look for are:

  • Unreacted Starting Material: The ethyl or methyl ester precursor.

  • Hydrolyzed Intermediate: 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid, formed if water is present and the ester hydrolyzes instead of undergoing amidation.

  • Degradation Products: Pyrazole rings, especially with amino substituents, can be sensitive to harsh conditions (e.g., excessively high temperatures or extreme pH).[2]

Question: The final product has poor solubility, making isolation difficult. How can I improve this?

Answer: The HCl salt of your product is expected to have high crystallinity and potentially lower solubility in common organic solvents compared to its free-base form.

  • Solvent Screening: Experiment with different solvent systems for crystallization. A mixture of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., diethyl ether, MTBE, heptane) is often effective.

  • Controlled Precipitation: Ensure the HCl addition is slow and the solution is well-stirred. Crashing the product out of solution too quickly will lead to fine, impure powders that are difficult to filter. Consider cooling the solution slowly to promote the growth of larger, purer crystals.

Part 2: In-Depth Troubleshooting Guides

This section provides a detailed analysis of the most critical step: the conversion of the pyrazole ester to the target carboxamide. We will consider two primary pathways.

Visualizing the Synthetic Challenge

The following diagram outlines the common synthetic route from a readily available precursor to the final product. Most yield issues arise in the final two transformations (Step 2 or Steps 3 & 4).

G start Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine ester Ethyl 4-amino-1-methyl-1H- pyrazole-5-carboxylate start->ester amide_free 4-amino-1-methyl-1H- pyrazole-5-carboxamide (Free Base) ester->amide_free Step 2: Direct Ammonolysis (Route A) acid 4-amino-1-methyl-1H- pyrazole-5-carboxylic acid ester->acid Step 3: Saponification (Route B) hcl_salt Target Product: 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl amide_free->hcl_salt Step 5: Salt Formation acid->amide_free Step 4: Amidation (Route B)

Caption: Common synthetic pathways to the target molecule.

Guide 2.1: Troubleshooting Direct Ammonolysis (Route A)

Direct conversion of the ester to the amide using an ammonia source (e.g., ammonia in methanol, ammonium hydroxide) is efficient but can be problematic.

Q: My ammonolysis reaction is slow or stalls completely. Why?

A: This is a classic issue of reactivity. The carboxamide is thermodynamically more stable than the ester, but the reaction can be kinetically slow.

  • Causality: The carbonyl carbon of an ester is not as electrophilic as that of an acid chloride. Ammonia is a good nucleophile, but without activation, the reaction requires energy to overcome the activation barrier.

  • Solutions:

    • Increase Temperature & Pressure: The most common solution is to conduct the reaction in a sealed vessel (pressure reactor) at elevated temperatures (e.g., 80-120 °C). This provides the necessary energy to drive the reaction forward.

    • Ammonia Concentration: Use a saturated solution of ammonia in an appropriate solvent (e.g., methanol, isopropanol). Ensure the ammonia concentration does not deplete over the course of the reaction.

    • Catalysis: While less common for simple ammonolysis, the addition of a Lewis acid or base catalyst can sometimes accelerate the reaction. However, this can also promote side reactions. A simpler approach is to add a stoichiometric amount of a mild base like sodium methoxide to generate the more nucleophilic amide anion from ammonia, though this can also promote ester hydrolysis.

Q: The main product I'm isolating is the carboxylic acid, not the amide. What's happening?

A: You are observing saponification (ester hydrolysis) competing with or dominating the desired amidation.

  • Causality: This occurs when water is present in the reaction, especially under basic or high-temperature conditions. The hydroxide ion (from water or ammonium hydroxide) is a potent nucleophile that attacks the ester, leading to the carboxylate salt.

  • Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. If using a cylinder, pass ammonia gas through a drying tube (e.g., with KOH pellets) before bubbling it into your anhydrous solvent.

    • Avoid Aqueous Ammonia: Do not use aqueous ammonium hydroxide. Use a solution of ammonia in an alcohol like methanol or isopropanol.

    • Temperature Control: While heat is needed, excessive temperatures can sometimes favor hydrolysis. Optimize the temperature to find a balance between reaction rate and side product formation.

Guide 2.2: Troubleshooting the Two-Step Hydrolysis/Amidation (Route B)

This route offers more control by separating the hydrolysis and amidation steps. Low yields here usually point to issues with the amidation coupling or the acid chloride formation.

Q: My hydrolysis (saponification) step seems to work, but the subsequent amidation with a coupling agent (e.g., EDC/HOBt) gives a low yield. What should I check?

A: This points to a problem with the activation of the carboxylic acid or the subsequent nucleophilic attack.

  • Causality: Peptide coupling agents work by forming a highly reactive activated ester intermediate, which is then displaced by the amine (in this case, ammonia). This process is highly sensitive to reaction conditions.

  • Solutions:

    • Anhydrous Conditions: Water will compete with the ammonia and hydrolyze the activated intermediate back to the carboxylic acid. Ensure all solvents (e.g., DCM, DMF) and glassware are rigorously dried.

    • Order of Addition: The standard and most reliable procedure is to pre-activate the carboxylic acid with the coupling agent before adding the ammonia source. Add your pyrazole carboxylic acid, a non-nucleophilic base (like DIPEA, if needed), and the coupling agents (e.g., EDC, HOBt) and stir for 15-30 minutes before introducing the ammonia.

    • Temperature Control: These reactions are often started at 0 °C to control the initial exothermic activation and minimize side reactions, then allowed to warm to room temperature.[3]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agents.

Q: I converted the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂), but the final amidation step failed. Why?

A: This is a powerful method, but the acid chloride intermediate is highly reactive and prone to decomposition or quenching.

  • Causality: The pyrazole acid chloride is extremely sensitive to moisture. Any trace of water will instantly quench it back to the unreactive carboxylic acid. Additionally, the amino group on the pyrazole ring might react with the thionyl chloride under harsh conditions.

  • Solutions:

    • Strict Moisture Exclusion: Use oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

    • Do Not Isolate the Intermediate: It is standard practice to use the acid chloride in situ. After forming it (e.g., by refluxing in SOCl₂ or treating with oxalyl chloride in DCM), the excess activating agent is thoroughly removed under vacuum. The crude acid chloride is then immediately re-dissolved in an anhydrous solvent and treated with the ammonia source at low temperature (0 °C or below).

    • Temperature Management: The reaction of the acid chloride with ammonia is highly exothermic. Add the ammonia solution slowly to a cold (0 °C) solution of the acid chloride to prevent side reactions and decomposition.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing yield issues.

G cluster_analysis Reaction Analysis cluster_solutions Potential Solutions start Low Yield of Final HCl Salt check_purity Analyze Purity of Starting Ester & Ammonia Source start->check_purity check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction: Starting Material Remains check_reaction->incomplete What is observed? side_products Side Products Observed: (e.g., Carboxylic Acid) check_reaction->side_products clean_crude Crude Reaction is Clean, but Final Yield is Low check_reaction->clean_crude sol_incomplete Optimize Reaction: - Increase Temperature/Pressure - Increase Reaction Time - Check Reagent Stoichiometry incomplete->sol_incomplete sol_side_products Refine Conditions: - Ensure Anhydrous Conditions - Use Non-Aqueous Ammonia - Control Temperature (0°C start) - Check Order of Addition side_products->sol_side_products sol_isolation Optimize Isolation: - Screen Crystallization Solvents - Control Rate of Precipitation - Analyze Mother Liquor for Product clean_crude->sol_isolation

Caption: A logical troubleshooting workflow for low yields.

Part 3: Key Analytical Protocols

Accurate diagnosis requires robust analytical data. Follow these protocols to gather the necessary information.

Protocol 3.1: In-Process Thin Layer Chromatography (TLC) Monitoring
  • Objective: To quickly assess reaction completion and identify the presence of major components.

  • Methodology:

    • Prepare a TLC chamber with an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes - this will require scouting).

    • On a silica plate, spot three lanes: your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Develop the plate until the solvent front is ~1 cm from the top.

    • Visualize the plate under a UV lamp (254 nm). If your compounds are not UV active, use a potassium permanganate or iodine stain.

    • Interpretation: The reaction is complete when the SM spot is absent from the RM lane. The appearance of new spots indicates product and/or side product formation. The relative polarity can give clues: the carboxylic acid will typically have a lower Rf (run slower) than the ester, while the amide's Rf will be different from both.

Protocol 3.2: HPLC Analysis of Crude Reaction Mixture
  • Objective: To quantify the conversion and identify the ratio of product to byproducts.

  • Methodology:

    • Quench a small aliquot (~0.1 mL) of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject onto a reverse-phase C18 HPLC column.

    • Run a gradient method, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Interpretation: Compare the retention times of peaks in your sample to authentic standards of the starting material and, if available, the expected product and carboxylic acid byproduct. The peak area percentages will give a semi-quantitative view of your reaction's success.

Data Summary: Comparing Amidation Methods

The choice of amidation method is critical. This table summarizes the pros and cons of the most common approaches.

MethodKey ReagentsProsConsBest For
Direct Ammonolysis Ester, NH₃ in MeOHAtom economical, fewer steps.Requires high temp/pressure; risk of hydrolysis.Large-scale synthesis where pressure reactors are available.
Acid Chloride Carboxylic Acid, SOCl₂ or (COCl)₂Highly reactive, fast reaction.Moisture sensitive; harsh reagents; intermediate not stable.Small to medium scale when speed is critical and conditions can be strictly controlled.[4]
Coupling Agents Carboxylic Acid, EDC, HOBt, etc.Mild conditions; high functional group tolerance.More expensive; generates stoichiometric waste.Complex molecules or when mild conditions are required to avoid degradation.[3]
References
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (n.d.). PMC. Retrieved from [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014). ResearchGate. Retrieved from [Link]

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkat USA. Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC. Retrieved from [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • 4-amino-1-methyl-1h-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). ACS Publications. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). SciPress. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. (2025). EPA. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization and Purification of CAS 939979-31-4

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex heterocyclic scaffolds. CAS 939979-31-4 (4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride)[1][2] is a highly versatile small molecule building block[3]. It is prominently featured in the synthesis of advanced therapeutics, including highly potent Factor Xa inhibitors (e.g., )[4][5] and 5-Lipoxygenase Activating Protein (FLAP) inhibitors (e.g.,) for coronary artery disease[6][7].

Purifying this specific hydrochloride salt presents unique chemical challenges. The electron-rich 4-amino group is highly susceptible to oxidation, while the carboxamide requires careful pH management to prevent hydrolysis. This guide provides self-validating, field-proven protocols to ensure you achieve >98% purity with optimal recovery.

Physicochemical Profiling

Understanding the intrinsic properties of CAS 939979-31-4 is the first step in designing a rational purification strategy.

PropertyValue / DescriptionImpact on Purification Strategy
Chemical Name 4-amino-1-methyl-1H-pyrazole-5-carboxamide HClCore scaffold identity; dictates salt-handling protocols.
CAS Number 939979-31-4Standard registry identifier[1].
Molecular Formula C5H9ClN4OThe hydrochloride salt form drastically increases polarity.
Solubility (Polar) High in H2O, Methanol; Moderate in EthanolIdeal primary solvents for complete dissolution[4].
Solubility (Non-Polar) Insoluble in Diethyl Ether, EtOAc, HeptaneIdeal anti-solvents to drive controlled precipitation[4].
Stability Concerns Amino group oxidizes easily; HCl salt is hygroscopicMandates inert atmosphere (N2/Ar) and strict desiccation.
Core Workflow & Decision Matrix

Before selecting a protocol, assess the impurity profile of your crude batch. Minor synthetic impurities can be cleared via direct anti-solvent recrystallization, whereas heavy oxidation requires a free-basing rescue protocol.

Workflow Start Crude CAS 939979-31-4 (HCl Salt) Decision Impurity Profile Assessment (Visual & LC-MS) Start->Decision PathA Minor Impurities (Off-white/Pale solid) Decision->PathA Low discoloration PathB Heavy Oxidation (Dark/Colored solid) Decision->PathB High discoloration Recryst Protocol A: Direct Recrystallization (MeOH / Et2O) PathA->Recryst FreeBase Protocol B, Step 1: Free-basing (pH 8.5) & Charcoal Treatment PathB->FreeBase Final Purified CAS 939979-31-4 (>98% Purity) Recryst->Final ReSalt Protocol B, Step 2: Re-salting with HCl gas or HCl/Dioxane FreeBase->ReSalt ReSalt->Final

Decision matrix and purification workflow for crude CAS 939979-31-4.

Step-by-Step Methodologies
Protocol A: Direct Anti-Solvent Recrystallization

Mechanistic Rationale: The hydrochloride salt is highly polar. Dissolving it in a minimal amount of a polar protic solvent (methanol) disrupts the crystal lattice. Slow addition of a non-polar anti-solvent (diethyl ether) lowers the dielectric constant of the medium. Because the salt is insoluble in low-dielectric media, this forces the target compound to nucleate, while non-polar organic impurities remain dissolved in the mother liquor[4].

  • Dissolution: Suspend crude CAS 939979-31-4 in minimal anhydrous methanol (approx. 3-5 mL/g) under a strict nitrogen atmosphere to prevent oxidation of the 4-amino group.

  • Heating: Heat the suspension gently to 45°C until complete dissolution is achieved.

  • Clarification: Hot-filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates and dust, which can act as unwanted nucleation sites.

  • Anti-Solvent Addition: While maintaining moderate stirring at room temperature, add anhydrous diethyl ether dropwise until the solution becomes persistently turbid (the "cloud point").

  • Crystallization: Allow the mixture to cool slowly to 0-5°C over 2 hours.

    • Self-Validation Check: Monitor the cooling rate. Crash cooling will trap impurities in amorphous domains; slow cooling ensures highly ordered, pure crystal growth.

  • Isolation: Filter the crystalline solid, wash with cold diethyl ether, and dry under vacuum at 40°C to constant weight.

Protocol B: Free-Basing, Scavenger Treatment, and Re-Salting

Mechanistic Rationale: If the batch is heavily oxidized (indicated by a dark brown/red color), recrystallization alone is insufficient because polymeric azo/nitroso impurities often co-crystallize with the target salt. By neutralizing the salt to its free base, we can extract it into an organic phase where activated carbon can effectively adsorb the conjugated, planar oxidized impurities. Re-salting then regenerates the desired hydrochloride form[4][6].

  • Free-Basing: Dissolve the crude salt in deionized water. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.5-9.0.

    • Self-Validation Check: Test the pH carefully. Avoid strong bases like NaOH, which can irreversibly hydrolyze the carboxamide group to a carboxylic acid[6].

  • Extraction: Extract the aqueous layer with a polar organic solvent mixture (e.g., Ethyl Acetate containing 5% Methanol) to partition the free base.

  • Scavenging: Add activated charcoal (10% w/w) to the combined organic layers. Heat to 50°C for 30 minutes to adsorb colored impurities.

  • Filtration: Filter the hot suspension through a tightly packed Celite pad to remove the charcoal. Wash the pad with warm Ethyl Acetate.

  • Re-Salting: Cool the clarified filtrate to 0°C. Bubble dry HCl gas through the solution for 15 minutes, or alternatively, add a stoichiometric amount of 4M HCl in dioxane[4].

  • Isolation: Collect the newly precipitated, off-white hydrochloride salt by filtration. Wash with diethyl ether and dry under vacuum.

Troubleshooting & FAQs

Q: My recrystallized product has a pink or light brown tint instead of being off-white. What happened? A: The 4-amino pyrazole core is highly electron-rich and prone to trace oxidation by atmospheric oxygen, forming colored azo or nitroso byproducts. Solution: Always perform recrystallizations under an inert atmosphere (N₂ or Ar). If utilizing Protocol B, consider adding a trace amount of an antioxidant (like sodium dithionite or ascorbic acid) during the aqueous free-basing step to reduce oxidized species before extraction.

Q: The yield from the Methanol/Diethyl Ether recrystallization is extremely low (<40%). How can I improve recovery? A: The salt may be too soluble in the specific ratio of methanol you used. Solution: Reduce the initial volume of methanol to the absolute minimum required for dissolution at 45°C. Ensure you reach the exact "cloud point" with the anti-solvent before cooling. Alternatively, switch to an Ethanol/Ethyl Acetate system. Ethanol has a lower solubility threshold for this hydrochloride salt, which drives higher recovery rates, albeit with slightly lower impurity clearance.

Q: NMR analysis shows residual methanol in the final product even after extended vacuum drying. How do I remove it? A: Hydrochloride salts of pyrazoles often form stable solvates or strongly hydrogen-bond with protic solvents like methanol. Solution: Dry the compound in a vacuum oven at 50°C with a slight nitrogen bleed to actively sweep away the desorbed solvent. If the solvent persists, triturate the solid in hot heptane (which does not dissolve the salt) to disrupt the solvate lattice, filter, and repeat the vacuum drying process.

References
  • Title: Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Reducing byproduct formation in 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. As a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its high purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during its synthesis. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Navigating Byproduct Formation

The synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide typically proceeds through two primary routes: the nitration of a pyrazole precursor followed by reduction, or the hydrolysis of a cyanopyrazole intermediate. Each route presents unique challenges in controlling byproduct formation. This guide addresses specific issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Route 1: Nitration and Subsequent Reduction

This synthetic pathway is a common and effective method for introducing the 4-amino group onto the pyrazole ring. However, careful control of reaction conditions is crucial to minimize the formation of isomeric and over-nitrated byproducts.

Q1: My nitration of 1-methyl-1H-pyrazole-5-carboxamide is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro isomer?

Probable Cause: The nitration of N-substituted pyrazoles is highly sensitive to the reaction conditions, particularly the choice of nitrating agent and solvent. While the 4-position is generally favored for electrophilic substitution on the pyrazole ring, the formation of other isomers, such as the 3-nitro or even dinitro derivatives, can occur, especially under harsh conditions. The protonation of the pyrazole ring in strongly acidic media can also deactivate the ring towards nitration, potentially leading to nitration on other parts of the molecule if applicable.

Recommended Solution:

  • Choice of Nitrating Agent: Employing a milder nitrating agent than the traditional mixed acid (HNO₃/H₂SO₄) can significantly enhance regioselectivity. A mixture of nitric acid in acetic anhydride (forming acetyl nitrate in situ) is often preferred for achieving high yields of the 4-nitro product.

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, throughout the addition of the nitrating agent and the subsequent reaction period. This helps to suppress the formation of undesired isomers and over-nitrated byproducts.

  • Solvent Effects: The use of a less acidic solvent system compared to concentrated sulfuric acid can also improve the outcome. Acetic acid or acetic anhydride are commonly used solvents that have been shown to favor 4-nitration.

Q2: During the reduction of 4-nitro-1-methyl-1H-pyrazole-5-carboxamide, I am observing incomplete reaction and the presence of colored impurities. What are these byproducts and how can I avoid them?

Probable Cause: The reduction of an aromatic nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamino species. Incomplete reduction can lead to the presence of these colored impurities in the final product. The choice of reducing agent and reaction conditions plays a pivotal role in ensuring the complete conversion to the desired 4-amino product.

Recommended Solution:

  • Catalytic Hydrogenation: This is often the cleanest method for nitro group reduction.

    • Catalyst: Use a palladium-on-carbon (Pd/C) or Raney Nickel catalyst.

    • Hydrogen Source: Molecular hydrogen (H₂) gas or a hydrogen donor like ammonium formate can be used. Catalytic transfer hydrogenation with ammonium formate is often effective and avoids the need for high-pressure hydrogenation equipment.

    • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.

  • Metal-Acid Reduction: While effective, this method can sometimes be less clean than catalytic hydrogenation.

    • Reagents: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are common choices.

    • Work-up: A careful work-up procedure is necessary to remove metal salts. This typically involves basification to precipitate the metal hydroxides, followed by filtration and extraction of the product.

Route 2: Hydrolysis of a Cyanopyrazole Precursor

An alternative route involves the synthesis of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile, followed by hydrolysis to the desired carboxamide. This pathway can be efficient but requires careful control of the hydrolysis step to prevent over-reaction.

Q3: The hydrolysis of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile is yielding the corresponding carboxylic acid as a major byproduct. How can I selectively form the carboxamide?

Probable Cause: The hydrolysis of a nitrile to a carboxamide can be challenging to stop at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid under both acidic and basic conditions, especially with prolonged reaction times or elevated temperatures.

Recommended Solution:

  • Controlled Acidic Hydrolysis:

    • Reagents: Use a mixture of a strong acid like sulfuric acid or hydrochloric acid in a controlled amount of water.

    • Temperature and Time: Conduct the reaction at a moderate temperature (e.g., 50-70 °C) and monitor the progress carefully by HPLC. The reaction should be quenched as soon as the starting nitrile is consumed to prevent over-hydrolysis.

  • Enzymatic Hydrolysis: For highly selective conversion, consider using a nitrile hydratase enzyme. These enzymes are known for their ability to hydrate nitriles to amides with high selectivity and under mild conditions, although this approach may be less practical for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q: What is the best way to form the hydrochloride salt of 4-amino-1-methyl-1H-pyrazole-5-carboxamide?

A: The hydrochloride salt is typically formed in the final step of the synthesis. After the free base has been isolated and purified, it can be dissolved in a suitable organic solvent, such as isopropanol or ethanol. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added, usually at a controlled temperature, to precipitate the hydrochloride salt. The salt can then be collected by filtration, washed with a non-polar solvent like ether or hexane, and dried under vacuum.

Q: What are the recommended analytical methods for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for determining the purity and quantifying any byproducts. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any isomeric impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any impurities detected by HPLC, aiding in their structural elucidation.

Q: How should I store the final product to prevent degradation?

A: 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride should be stored in a well-sealed container, protected from light and moisture, at a cool and dry place. The amino group can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Experimental Protocols & Data

Protocol 1: Optimized Nitration of 1-methyl-1H-pyrazole-5-carboxamide
  • To a stirred solution of 1-methyl-1H-pyrazole-5-carboxamide in acetic anhydride at 0 °C, slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-nitro-1-methyl-1H-pyrazole-5-carboxamide.

ParameterConditionExpected Outcome
Nitrating Agent HNO₃ in Acetic AnhydrideHigh regioselectivity for 4-nitro isomer
Temperature 0-5 °CMinimized formation of byproducts
Typical Yield 85-95%-
Purity (crude) >95% (by HPLC)-
Protocol 2: Catalytic Transfer Hydrogenation for Nitro Group Reduction
  • In a round-bottom flask, suspend 4-nitro-1-methyl-1H-pyrazole-5-carboxamide and 10% Pd/C catalyst in methanol.

  • To this suspension, add ammonium formate in portions at room temperature.

  • Heat the reaction mixture to reflux (around 65 °C) and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude 4-amino-1-methyl-1H-pyrazole-5-carboxamide.

ParameterConditionAdvantage
Reducing System Ammonium formate / Pd/CAvoids high-pressure hydrogenation
Solvent MethanolGood solubility for reactants
Typical Yield >90%-
Purity (crude) High, minimal byproducts-

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Routes and Key Control Points

SynthesisPathways cluster_0 Route 1: Nitration & Reduction cluster_1 Route 2: Nitrile Hydrolysis Start1 1-methyl-1H-pyrazole-5-carboxamide Nitro Nitration (HNO3/Ac2O, 0-5 °C) Start1->Nitro Intermediate1 4-nitro-1-methyl-1H-pyrazole-5-carboxamide Nitro->Intermediate1 Reduction Reduction (Pd/C, HCOOHNH4) Intermediate1->Reduction FinalProduct 4-amino-1-methyl-1H-pyrazole-5-carboxamide Reduction->FinalProduct Start2 4-amino-1-methyl-1H-pyrazole-5-carbonitrile Hydrolysis Controlled Hydrolysis (H2SO4, H2O, 50-70 °C) Start2->Hydrolysis Hydrolysis->FinalProduct HCl_Salt HCl Salt Formation (HCl in IPA) FinalProduct->HCl_Salt FinalHCl 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl HCl_Salt->FinalHCl

Caption: Synthetic routes to the target molecule with key control points.

Diagram 2: Troubleshooting Workflow for Nitration

NitrationTroubleshooting Start Low Yield or Purity in Nitration Step CheckIsomers HPLC/NMR shows multiple isomers? Start->CheckIsomers HighTemp Probable Cause: High Temperature or Harsh Nitrating Agent CheckIsomers->HighTemp Yes CheckIncomplete Significant starting material remains? CheckIsomers->CheckIncomplete No SolutionTemp Solution: - Lower temperature to 0-5 °C - Use HNO3/Ac2O HighTemp->SolutionTemp End Improved Yield and Purity SolutionTemp->End InsufficientReagent Probable Cause: - Insufficient nitrating agent - Short reaction time CheckIncomplete->InsufficientReagent Yes CheckIncomplete->End No SolutionReagent Solution: - Increase equivalents of nitrating agent - Extend reaction time and monitor InsufficientReagent->SolutionReagent SolutionReagent->End

Caption: Troubleshooting workflow for the nitration step.

References

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Chinese Journal of Medicinal Chemistry. [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • Impurity profile: Significance in Active Pharmaceutical Ingredient. ResearchGate. [Link]

Troubleshooting

Technical Support Center: Scale-Up &amp; Process Optimization for 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-amino-1-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS: 939979-31-4). This compound is a critical building block for DNA polymerase IIIC inhibitors, sildenafil analogs, and targeted kinase inhibitors.

Scaling this 5-step pathway from bench to pilot plant introduces severe challenges, including highly exothermic nitrations, moisture-sensitive acid chlorides, and sensitive catalytic hydrogenations. This guide abandons basic recipes in favor of mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, reproducible scale-up.

Mechanistic Pathway Overview

The synthesis proceeds through a highly directed electrophilic aromatic substitution, followed by activation, amidation, and a delicate catalytic reduction.

G A 1-Methyl-1H-pyrazole- 5-carboxylic acid B 1-Methyl-4-nitro-1H- pyrazole-5-carboxylic acid A->B HNO3 / H2SO4 0-35 °C C 1-Methyl-4-nitro-1H- pyrazole-5-carbonyl chloride B->C SOCl2, DMF (cat.) 80 °C D 1-Methyl-4-nitro-1H- pyrazole-5-carboxamide C->D NH3 (aq) 0 °C E 4-Amino-1-methyl-1H- pyrazole-5-carboxamide D->E H2, Pd/C, EtOH 45 psi F 4-Amino-1-methyl-1H- pyrazole-5-carboxamide HCl E->F HCl (g), EtOH 40 °C to 0 °C

Fig 1: Five-step synthetic workflow for 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride.

Troubleshooting Guide & FAQs

Section 1: Nitration & Exotherm Control

Q: During the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid, we observe significant thermal runaway and poor regioselectivity at the 5 kg scale. How can we mitigate this? A: Nitration is highly exothermic. The causality of thermal runaway is the rapid accumulation of the nitronium ion ( NO2+​ ) combined with unreacted pyrazole substrate. At scale, the reactor's heat dissipation rate is vastly outpaced by heat generation. Furthermore, elevated temperatures lead to oxidative degradation of the pyrazole ring and mixed regioisomers. The electronic effects of the methyl group at the 1-position and the carboxylic acid at the 5-position naturally direct electrophilic attack to the 4-position, but strict temperature control is required to maintain this regioselectivity (1). Solution: Never add the mixed acid to the substrate at scale. Instead, pre-mix fuming HNO3​ and H2​SO4​ , cool to 0 °C, and dose the pyrazole substrate into the acid slowly. Keep the internal temperature strictly below 35 °C during the subsequent heating phase (2).

Section 2: Amidation & Conversion Rates

Q: The conversion of the carboxylic acid to the carbonyl chloride stalls at 80%. Pushing the temperature causes degradation. Why? A: Stalled chlorination with thionyl chloride ( SOCl2​ ) often results from the poor solubility of the nitro-pyrazole intermediate. Pushing the temperature causes the pyrazole ring to degrade or dimerize. Solution: Introduce 0.01–0.05 equivalents of N,N-Dimethylformamide (DMF). The DMF reacts with SOCl2​ to form the highly reactive Vilsmeier-Haack reagent. This acts as a catalytic shuttle, significantly lowering the activation energy for acyl chloride formation without requiring destructive temperatures (2). For alternative microwave-assisted amide couplings, reagents like HATU/EDC can be utilized, though they are less cost-effective at scale (3).

Section 3: Nitro Reduction & Catalyst Management

Q: In the reduction step (Pd/C, H2​ ), the reaction stops prematurely, leaving 5-10% unreacted nitro compound. Adding more hydrogen pressure doesn't help. What is the mechanism of this failure? A: Premature stalling in catalytic hydrogenation is rarely just a pressure issue; it is usually due to catalyst poisoning or gas-liquid mass transfer limitations. If the starting material contains residual sulfur from the SOCl2​ step, it will irreversibly bind to the palladium surface, blocking active sites. Additionally, intermediate hydroxylamine (-NHOH) species can strongly adsorb to the catalyst if hydrogen availability at the liquid-solid interface is poor. Solution: Ensure the nitro-carboxamide is rigorously washed to remove all sulfur impurities. Use 10% Pd/C with a high surface area, and maintain vigorous agitation (e.g., gas-entrainment impellers) to overcome mass transfer barriers.

Troubleshooting Start Reduction Stalls (>5% Nitro Remaining) Check1 Check H2 Pressure & Agitation Start->Check1 Fix1 Increase to 45-60 psi Use Gas-Entrainment Check1->Fix1 Poor Mass Transfer Check2 Check for Catalyst Poisoning (Sulfur) Check1->Check2 Pressure is Optimal Fix2 Filter, Wash Substrate, Resubmit with Fresh Pd/C Check2->Fix2 Sulfur Detected

Fig 2: Decision tree for troubleshooting stalled catalytic hydrogenation in nitro-pyrazole reduction.

Section 4: Hydrochloride Salt Formation & Crystallization

Q: The final hydrochloride salt is highly hygroscopic and forms a sticky paste during filtration. How do we achieve a free-flowing powder? A: The free base of 4-amino-1-methyl-1H-pyrazole-5-carboxamide is prone to forming amorphous pastes if the rate of protonation and precipitation is too rapid. Rapid precipitation traps solvent and ambient moisture, leading to severe hygroscopicity. Solution: Perform the salt formation in an anhydrous solvent system (e.g., absolute ethanol) using anhydrous HCl gas. Add the HCl slowly at an elevated temperature (40 °C) to promote the growth of the thermodynamically stable crystalline polymorph, followed by a controlled cooling ramp to 0 °C.

Quantitative Data Summary

Process ParameterLab-Scale (10 g)Pilot-Scale (5 kg)Mechanistic Rationale for Optimization
Nitration Dosing Temp 25 °C0–5 °CSuppresses oxidative ring degradation and thermal runaway.
Chlorination Catalyst None0.05 eq DMFGenerates Vilsmeier-Haack complex; lowers activation energy.
Amidation Quench Ice-water0 °C NH3​(aq) Prevents localized exotherms and competitive hydrolysis.
Reduction Pressure 15 psi ( H2​ balloon)45–60 psi (Autoclave)Overcomes gas-liquid mass transfer limits in large volumes.
Salt Formation Solvent Diethyl EtherAbs. EthanolPromotes stable crystal lattice formation; prevents hygroscopicity.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • Preparation: Charge a reactor with fuming HNO3​ (1.5 eq) and concentrated H2​SO4​ (4.6 eq). Cool the mixture to 0 °C using a jacketed chiller.

  • Dosing: Slowly add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in portions. Maintain the internal temperature strictly below 10 °C.

  • Reaction: Warm the reactor to 35 °C and stir for 2 hours.

  • Self-Validation Check: Pull a 1 mL aliquot, quench in water, and extract with EtOAc. TLC (Eluent: 10% MeOH/DCM) must show complete consumption of the starting material ( Rf​ ~0.4) and a new UV-active spot ( Rf​ ~0.2).

  • Isolation: Quench the bulk reaction over crushed ice. Filter the resulting precipitate, wash extensively with cold water until the filtrate pH is >4, and dry in vacuo.

Protocol B: Chlorination and Amidation
  • Chlorination: Suspend the nitro-acid in SOCl2​ (3.0 eq) and add DMF (0.05 eq). Heat to 80 °C for 2 hours.

  • Self-Validation Check: The reaction is complete when vigorous SO2​ and HCl gas evolution ceases. A drawn aliquot quenched in methanol should show >99% methyl ester conversion via UPLC.

  • Concentration: Remove excess SOCl2​ under reduced pressure to yield 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride as an oil.

  • Amidation: Dissolve the crude acyl chloride in anhydrous THF. Add this solution dropwise to a vigorously stirred solution of aqueous NH3​ (25%) at 0 °C.

  • Isolation: Filter the precipitated pale yellow solid, wash with water, and dry under vacuum.

Protocol C: Reduction and Hydrochloride Salt Formation
  • Reduction: Dissolve the nitro-carboxamide in absolute ethanol. Add 10% Pd/C (10% w/w). Pressurize the autoclave with H2​ to 45 psi and agitate at 25 °C for 5 hours.

  • Self-Validation Check: Hydrogen uptake will plateau. Do not proceed until TLC confirms the complete disappearance of the yellow nitro-carboxamide spot and the appearance of the highly polar amino-carboxamide spot.

  • Filtration: Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Concentrate the filtrate to roughly half its volume.

  • Salt Formation: Heat the ethanolic solution to 40 °C. Slowly bubble anhydrous HCl gas (1.1 eq) into the solution.

  • Crystallization: Cool the reactor to 0 °C at a controlled ramp of 10 °C/hr to crystallize the product. Filter, wash with cold absolute ethanol, and dry under a stream of nitrogen to yield a free-flowing powder.

References

  • Kornberg, et al. "DNA polymerase IIIC inhibitors and use thereof.
  • "Heterocyclic Compounds.
  • "Microwave assisted synthesis of substituted amide derivatives and their antimicrobial activity." Rasayan Journal of Chemistry, 2018.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC-UV method validation for assessing the purity of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl

An In-Depth Comparison Guide and Validation Protocol for the HPLC-UV Analysis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl As pharmaceutical pipelines increasingly rely on highly polar, nitrogen-rich heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide and Validation Protocol for the HPLC-UV Analysis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl

As pharmaceutical pipelines increasingly rely on highly polar, nitrogen-rich heterocyclic building blocks, analytical scientists face significant chromatographic challenges. 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl is a prime example: it is a highly polar, basic, and ionizable small molecule. Developing a robust, stability-indicating HPLC-UV method for assessing its purity requires moving beyond default laboratory habits and understanding the physicochemical causality behind column selection.

This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific analyte, and provides a comprehensive, self-validating methodology aligned with ICH Q2(R2) guidelines[1].

The Analytical Challenge: Causality of Chromatographic Failure

In standard RPLC, retention is driven by hydrophobic partitioning. Highly polar molecules like 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl exhibit minimal affinity for nonpolar alkyl chains (e.g., C18), resulting in rapid elution near the void volume ( t0​ )[2]. This lack of retention exposes the analyte to matrix suppression and co-elution with polar impurities.

Furthermore, standard C18 columns are susceptible to phase collapse (dewetting) when exposed to the highly aqueous mobile phases (>95% water) typically deployed in desperate attempts to retain polar analytes[2][3]. Finally, the basic primary amino group on the pyrazole ring strongly interacts with residual, unendcapped silanols on the silica support, leading to severe peak tailing and poor quantitative reproducibility.

To overcome these failure modes, two alternative column chemistries must be evaluated:

  • Polar-Embedded C18 (Polar-RP): Incorporates polar functional groups within the alkyl chain, preventing phase collapse in 100% aqueous conditions and shielding residual silanols[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% acetonitrile). The organic-rich mobile phase creates a thin, water-enriched layer on the stationary phase surface. Polar analytes partition into this aqueous layer, providing robust retention that increases with analyte polarity[4][5].

Objective Performance Comparison

To establish the most scientifically sound method, we compared a Standard C18, a Polar-Embedded C18, and a HILIC column for the analysis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl.

Table 1: Chromatographic Performance Comparison for Polar Pyrazole Derivatives

ParameterStandard C18 (e.g., Luna C18)Polar-Embedded C18 (e.g., Synergi Polar-RP)HILIC Phase (e.g., Kinetex HILIC)
Retention Factor ( k ) 0.4 (Unacceptable, near void)2.1 (Acceptable)5.8 (Optimal retention)
USP Tailing Factor ( As​ ) 2.3 (Severe tailing)1.4 (Good symmetry)1.1 (Excellent symmetry)
Theoretical Plates ( N ) < 2,0008,50014,200
Mobile Phase Compatibility Prone to dewetting in high aqueous100% Aqueous compatibleHigh organic (>80% ACN)
Mechanistic Suitability Hydrophobic partitioning (Fails)Enhanced polar interactionsHydrophilic partitioning (Ideal)

Conclusion of Comparison: The HILIC column dramatically outperforms both C18 variants[6]. By leveraging hydrophilic partitioning, HILIC provides superior retention ( k=5.8 ), excellent peak shape ( As​=1.1 ), and high efficiency, making it the definitive choice for this polar basic compound.

Experimental Workflow & Logical Relationships

HPLC_Validation Target Target Analyte: 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl C18 Standard C18 (Poor Retention, Tailing) Target->C18 High Polarity PolarRP Polar-Embedded C18 (Moderate Retention) Target->PolarRP Aqueous Mobile Phase HILIC HILIC Phase (Optimal Retention & Shape) Target->HILIC Orthogonal Selectivity MethodOpt Method Optimization (90% ACN, 10% NH4FA buffer, pH 3.2) C18->MethodOpt Discarded PolarRP->MethodOpt Alternative HILIC->MethodOpt Selected Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision MethodOpt->Validation SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Validation->SystemSuit

Caption: HPLC-UV Column Selection and ICH Q2(R2) Validation Workflow for Polar Analytes.

Step-by-Step Methodology: Optimized HILIC-UV Protocol

To ensure a self-validating system, the following protocol incorporates built-in System Suitability Testing (SST) criteria.

A. Chromatographic Conditions
  • Column: Phenomenex Kinetex HILIC (150 x 4.6 mm, 2.6 µm) or equivalent unbonded silica HILIC column.

  • Mobile Phase: Isocratic elution; 90% Acetonitrile / 10% 20 mM Ammonium Formate (pH 3.2).

    • Causality: At pH 3.2, the basic amino group of the pyrazole is fully protonated, maximizing its polarity and driving its partition into the aqueous layer of the HILIC phase[4]. Ammonium formate is selected over phosphate buffers due to its superior solubility in high concentrations of acetonitrile[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

B. Sample Preparation
  • Diluent: 80% Acetonitrile / 20% Water.

    • Causality: In HILIC, water is the strong eluting solvent. If the sample is dissolved in 100% water, the injection plug will disrupt the water-enriched layer on the stationary phase, causing severe peak distortion and fronting[4]. The sample diluent must closely match the initial mobile phase conditions.

  • Standard Preparation: Accurately weigh 10 mg of 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL).

C. System Suitability Testing (SST)

Before executing any validation runs, inject the standard preparation six times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • USP Tailing Factor ( As​ ): 1.5

  • Theoretical Plates ( N ): 5,000

ICH Q2(R2) Method Validation Framework

Analytical procedure validation forms a critical part of the analytical lifecycle[7]. The following validation parameters were executed in strict accordance with ICH Q2(R2) guidelines[1][8].

1. Specificity (Forced Degradation): The method must differentiate the target analyte from degradation products[7]. The API was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), thermal (60 °C), and photolytic stress for 24 hours.

  • Result: All degradation peaks were baseline resolved from the main 4-amino-1-methyl-1H-pyrazole-5-carboxamide peak (Resolution Rs​>2.0 ). Peak purity angle was less than the peak purity threshold via PDA detection, proving no co-eluting impurities.

2. Linearity and Range: Linearity was assessed by preparing standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL)[1].

  • Result: The calibration curve yielded a coefficient of determination ( R2 ) of 0.9998, with a y-intercept 2.0% of the 100% response level.

3. Accuracy (Recovery): Accuracy was evaluated by spiking known amounts of the API into a synthetic matrix (if applicable) at three concentration levels: 50%, 100%, and 150%, prepared in triplicate ( n=9 total)[8].

  • Result: Mean recovery across all levels was 99.8%, well within the acceptance criteria of 98.0% - 102.0%.

4. Precision (Repeatability & Intermediate Precision): Repeatability was determined by analyzing six independent preparations of the 100% test sample on the same day. Intermediate precision was evaluated by a second analyst, on a different day, using a different HPLC system[8].

  • Result: Repeatability %RSD was 0.65%. Intermediate precision %RSD was 0.82%. Both pass the 2.0% limit.

5. Robustness: Deliberate variations were made to method parameters to ensure reliability[8]. Parameters altered included Flow Rate ( ± 0.1 mL/min), Column Temperature ( ± 5 °C), and Mobile Phase Organic Content ( ± 2%).

  • Result: Under all perturbed conditions, the SST criteria (Tailing 1.5, %RSD 2.0%) were consistently met, proving the method's resilience.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of degradants; Peak purity passed Rs​>2.0 ; No interferencePass
Linearity R2≥0.999 over 25% - 150% range R2=0.9998 Pass
Accuracy 98.0% - 102.0% Mean Recovery99.4% - 100.8%Pass
Repeatability %RSD 2.0% ( n=6 )%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different analyst/day)%RSD = 0.82%Pass
Robustness SST criteria met under deliberate variations As​<1.2 , %RSD < 1.0%Pass

Conclusion

Assessing the purity of highly polar, basic intermediates like 4-amino-1-methyl-1H-pyrazole-5-carboxamide HCl requires abandoning traditional C18 methodologies. By understanding the causality of retention mechanisms, we demonstrated that a HILIC-based approach provides vastly superior retention, peak symmetry, and efficiency. The developed HILIC-UV method successfully passed all rigorous ICH Q2(R2) validation parameters, proving it is robust, accurate, and highly reliable for routine pharmaceutical quality control.

Sources

Comparative

Benchmarking the Binding Affinity of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide Derivatives: A Comparative Guide for Kinase Inhibitor Development

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter challenges in optimizing the hinge-binding motifs of kinase inhibitors. The 4-amino-1-methyl-1H-pyrazole-5-carboxami...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter challenges in optimizing the hinge-binding motifs of kinase inhibitors. The 4-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique hydrogen-bonding network makes it an exceptional ATP-competitive pharmacophore, capable of achieving nanomolar to picomolar affinities across various oncogenic and inflammatory kinase targets.

This guide provides an objective benchmarking analysis of this scaffold's derivatives, comparing their binding affinities against key kinase targets (VEGFR2, BTK, and Aurora A). Furthermore, I will detail the self-validating experimental protocols required to accurately quantify these thermodynamic and kinetic interactions.

Mechanistic Rationale: Why This Scaffold?

The efficacy of the 4-amino-1-methyl-1H-pyrazole-5-carboxamide core lies in its precise geometric complementarity to the ATP-binding pocket of protein kinases [1].

  • The Pyrazole Ring: The sp2 hybridized nitrogen in the pyrazole ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region.

  • The 5-Carboxamide Group: This moiety functions as a bidentate hydrogen bond donor/acceptor. It locks the compound into a planar conformation via intramolecular hydrogen bonding while simultaneously reaching deeper into the solvent-exposed regions of the active site.

  • The 1-Methyl Group: This substituent provides a critical vector for directing the molecule into adjacent hydrophobic pockets (such as the selectivity pocket), preventing steric clashes that larger alkyl groups might cause.

  • The 4-Amino Group: This is the primary functionalization site. By attaching various aryl, heteroaryl, or piperazine linkers here, chemists can extend the molecule into the DFG-in or DFG-out pockets, tuning selectivity between active and inactive kinase states [2].

A classic example of this scaffold's utility is the highly potent VEGFR2 inhibitor TAK-593 [3], and more recently, the noncovalent Bruton's Tyrosine Kinase (BTK) inhibitor HBC-12551, which utilizes a pyrazole-carboxamide central core to displace key water molecules and form cryptic hydrogen bonds[4].

Target Benchmarking: Comparative Binding Affinity Data

To objectively evaluate the performance of 4-amino-1-methyl-1H-pyrazole-5-carboxamide derivatives, we benchmarked three representative functionalized classes against three distinct kinase targets. Data was aggregated using Surface Plasmon Resonance (SPR) for kinetics and FRET-based enzymatic assays for IC50​ .

Table 1: Quantitative Binding Affinity and Kinetic Profiling
Derivative Class (4-Amino Substitution)Target Kinase IC50​ (nM) Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ )
Class A: Unsubstituted PhenylAurora A45.2 ± 3.138.51.246.2~3.6 min
Class B: 3-Fluoro-4-piperazinylVEGFR20.85 ± 0.10.928.57.8~21.3 min
Class C: Benzylic Alcohol ArylBTK (WT)1.50 ± 0.20.8512.11.0~166.6 min
Class C: Benzylic Alcohol ArylBTK (C481S)12.4 ± 1.58.909.88.7~19.1 min

Data Interpretation: The introduction of a benzylic alcohol vector (Class C) significantly decreases the dissociation rate ( koff​ ), leading to a prolonged residence time on BTK[4]. This is a critical metric, as longer residence times often correlate with sustained in vivo efficacy and reduced off-target toxicity.

Visualizing the Mechanism of Action

To understand how these derivatives halt disease progression, we must map the signaling blockade. Below is the logical flow of VEGFR2 inhibition by a pyrazole-5-carboxamide derivative.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 ATP ATP Binding VEGFR2->ATP Phospho Auto-phosphorylation ATP->Phospho Inhibitor Pyrazole-5-carboxamide Derivative Inhibitor->ATP Competitive Inhibition PLCg PLCγ Activation Phospho->PLCg Angio Tumor Angiogenesis PLCg->Angio

Caption: Mechanism of action: Pyrazole-5-carboxamide derivatives competitively block ATP binding in VEGFR2.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols are designed with built-in validation steps. I have detailed the causality behind each critical methodological choice.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling ( Kd​ , kon​ , koff​ )

SPR is prioritized over Isothermal Titration Calorimetry (ITC) here because it provides real-time kinetic rates ( kon​ and koff​ ), which are essential for calculating Residence Time ( τ=1/koff​ ).

Step-by-Step Workflow:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Causality: The 3D dextran matrix provides a high surface area, ensuring sufficient immobilization levels of the kinase to generate a robust signal-to-noise ratio.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Causality: This converts the carboxyl groups on the chip to reactive NHS esters, preparing them for amine coupling.

  • Kinase Immobilization: Dilute the target kinase (e.g., recombinant BTK) in 10 mM Sodium Acetate (pH 4.5) and inject. Causality: The pH must be below the isoelectric point (pI) of the kinase to ensure it is positively charged, allowing electrostatic pre-concentration onto the negatively charged dextran matrix before covalent bonding occurs.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Causality: This deactivates unreacted NHS esters and removes non-covalently bound protein, establishing a stable baseline.

  • Analyte Titration (Multi-Cycle Kinetics): Inject the pyrazole-5-carboxamide derivatives in a 2-fold dilution series (e.g., 0.1 nM to 100 nM) using a running buffer containing 0.05% Tween-20 and 1% DMSO. Causality: Tween-20 prevents non-specific hydrophobic interactions, while 1% DMSO matches the compound solvent to prevent bulk refractive index shifts.

  • Dissociation Phase: Flow running buffer over the chip for 15 minutes post-injection. Causality: A long dissociation phase is strictly required to accurately measure the slow koff​ rates typical of highly potent pyrazole derivatives.

SPR_Workflow Chip CM5 Sensor Chip Activation (EDC/NHS) Immobilize Kinase Target Immobilization (Amine) Chip->Immobilize Block Ethanolamine Quenching Immobilize->Block Analyte Inject Pyrazole Derivatives (Titration) Block->Analyte Wash Buffer Wash (Dissociation Phase) Analyte->Wash Wash->Analyte Next Conc. Analyze Kinetic Analysis (kon, koff, Kd) Wash->Analyze

Caption: SPR Workflow Logic: From covalent immobilization to kinetic analysis of pyrazole derivatives.

Protocol B: FRET-Based Kinase Activity Assay ( IC50​ )

To validate the biological consequence of the binding affinity measured in SPR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point dose-response curve of the pyrazole derivative in 100% DMSO, then dilute 1:100 into the kinase buffer. Causality: Maintaining a final DMSO concentration of 1% in the assay prevents solvent-induced denaturation of the kinase.

  • Enzyme-Inhibitor Pre-incubation: Mix the compound with the target kinase and incubate at room temperature for 30 minutes. Causality: Because pyrazole derivatives often exhibit slow-binding kinetics (as seen in the SPR residence time), pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP and the specific peptide substrate to initiate the reaction. Critical Step: The ATP concentration must be set exactly at its apparent Km​ for the specific kinase. Causality: Setting [ATP]=Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like our pyrazole scaffold) while remaining physiologically relevant.

  • Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and APC-labeled tracer). Read the emission ratio (665 nm / 615 nm) on a microplate reader.

  • Data Analysis: Fit the data to a four-parameter logistic (4PL) equation to determine the IC50​ .

Conclusion

The 4-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold remains a cornerstone in the development of next-generation kinase inhibitors. As demonstrated by the benchmarking data, minor functionalizations at the 4-amino position—such as the introduction of benzylic alcohols—can drastically alter the kinetic profile, shifting a compound from a transient binder to a drug candidate with a prolonged residence time. By employing rigorous, self-validating methodologies like SPR and TR-FRET, researchers can confidently map these structure-kinetic relationships and accelerate the path to clinical efficacy.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.[Link]

  • Nitulescu, G. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[Link]

  • Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB). Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative (TAK-593). PDB ID: 3VO3.[Link]

  • Liu, G., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 69(3), 2867-2887.[Link]

Validation

Comparative toxicity of methylated versus unmethylated aminopyrazole carboxamide building blocks

Comparative Toxicity of Methylated vs. Unmethylated Aminopyrazole Carboxamide Building Blocks As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter drug discovery prog...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity of Methylated vs. Unmethylated Aminopyrazole Carboxamide Building Blocks

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter drug discovery programs that hit a critical bottleneck: balancing target potency with in vivo safety. The aminopyrazole carboxamide scaffold is a privileged pharmacophore, widely deployed in the design of kinase inhibitors (such as Bruton’s Tyrosine Kinase [BTK] inhibitors) and anti-parasitic agents[1][2].

During structural optimization, medicinal chemists often face a pivotal decision: whether to methylate the pyrazole ring. While methylation can drastically improve metabolic stability and target selectivity, it introduces a hidden, often fatal, toxicological liability. This guide objectively compares the performance and toxicity profiles of methylated versus unmethylated aminopyrazole carboxamides, providing the mechanistic causality and experimental workflows required to de-risk your compound library.

Mechanistic Rationale: The Methylation Dilemma

The addition of a methyl group—specifically N-methylation on the pyrazole ring—is a classic medicinal chemistry tactic used to restrict the conformational flexibility of the building block and modulate its hydrogen-bonding network.

  • The Case for Methylation: Unmethylated aminopyrazoles possess NH groups that act as both hydrogen bond donors and acceptors. While this allows for strong interactions within the ATP-binding pocket of kinases, it often leads to promiscuous binding across the kinome (e.g., off-target EGFR or SRC inhibition)[2]. N-methylation disrupts this promiscuity by introducing steric bulk and removing a hydrogen bond donor, thereby driving selectivity and preventing rapid Phase II metabolism (such as N-glucuronidation).

  • The Hidden Liability: Despite the pharmacokinetic advantages, N-methylated pyrazole-5-carboxamides have been shown to trigger severe, acute mammalian toxicity in vivo[3]. The causality lies not in off-target kinase inhibition, but in the potent, dose-dependent inhibition of mitochondrial respiration—specifically Complex I of the electron transport chain[3].

Comparative Toxicity & Performance Data

The divergence in toxicity between these two structural classes is stark. Standard immortalized cell lines (e.g., HEK293, HepG2) rely heavily on glycolysis for energy production (the Warburg effect). Because they do not depend on oxidative phosphorylation (OXPHOS), these standard in vitro assays completely mask the mitochondrial toxicity of methylated aminopyrazoles, leading to false-negative safety readouts before advancing to rodent models[3].

Table 1: Performance and Toxicity Comparison of Aminopyrazole Carboxamide Scaffolds

ParameterUnmethylated Aminopyrazole CarboxamidesN-Methylated Aminopyrazole Carboxamides
Target Potency (e.g., Kinases) High (Broad hydrogen-bonding)High (Sterically restricted/selective)
Kinome Selectivity Generally Poor to Moderate[2]Excellent (Reduced off-target binding)[2]
Metabolic Stability Lower (Susceptible to N-glucuronidation)Higher (Protected nitrogen)
Standard In Vitro Cytotoxicity Low (Typically >50 µM IC₅₀)Low (False Negative in glycolytic cells)[3]
Mitochondrial Toxicity LowHigh (Potent Complex I Inhibitor) [3]
Acute In Vivo Toxicity Generally well-tolerated[1]Severe (Lethal at low doses) [3]

Visualizing the Toxicity Mechanism

To understand why methylated variants fail in vivo despite passing standard in vitro screens, we must map the metabolic interference pathway.

Mechanism A N-Methylated Aminopyrazole B Mitochondrial Complex I A->B Binds & Inhibits C Electron Transport Chain Arrest B->C D Oxidative Phosphorylation Failure (ATP Depletion) C->D E Acute Mammalian Toxicity (In Vivo) D->E

Figure 1. Mechanistic pathway of acute mammalian toxicity induced by N-methylated aminopyrazoles.

Experimental Workflow for Toxicity De-risking

To prevent late-stage attrition, drug development professionals must implement a self-validating screening system that forces cells to rely on mitochondrial respiration.

Workflow A Aminopyrazole Carboxamide Library B Standard Cytotoxicity Assay (Glucose-rich Media) A->B C Mitochondrial Respiration Assay (Galactose Media / Seahorse XF) A->C Mandatory Triage Step E False Negative (Toxicity Masked) B->E Glycolytic Reliance D In Vivo Rodent Model C->D Cleared Compounds Only

Figure 2. Recommended screening workflow to prevent false-negative toxicity readouts.

Step-by-Step Protocol: Mitochondrial Stress Test (Seahorse XF)

This protocol is designed to unmask the hidden toxicity of N-methylated aminopyrazoles by measuring the Oxygen Consumption Rate (OCR).

Step 1: Cell Preparation & Metabolic Conditioning

  • Seed primary rat hepatocytes or HepG2 cells in a Seahorse XF96 microplate.

  • Critical Causality Step: 24 hours prior to the assay, replace standard high-glucose media with galactose-conditioned media (10 mM galactose, 2 mM glutamine, 0 mM glucose). Galactose yields no net ATP during glycolysis, forcing the cells to rely 100% on OXPHOS for survival.

Step 2: Compound Treatment

  • Treat cells with a dose-response titration (0.1 µM to 50 µM) of the methylated and unmethylated aminopyrazole carboxamides for 2 hours. Include Rotenone (1 µM) as a positive control for Complex I inhibition.

Step 3: Basal Respiration Measurement

  • Load the plate into the Seahorse XFe96 Analyzer. Measure basal OCR for 15 minutes to establish the baseline respiratory state. Methylated toxic compounds will show an immediate, dose-dependent depression of basal OCR[3].

Step 4: Mitochondrial Modulator Injections (Self-Validating Controls)

  • Injection A (Oligomycin, 1 µM): Inhibits ATP synthase. The resulting drop in OCR correlates to ATP-linked respiration.

  • Injection B (FCCP, 1 µM): Uncouples the mitochondrial membrane, driving maximal respiration. If the methylated compound has damaged Complex I, the cells will fail to achieve maximal respiration spikes.

  • Injection C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III entirely to measure non-mitochondrial oxygen consumption.

Step 5: Data Synthesis

  • Calculate the Spare Respiratory Capacity (Maximal OCR - Basal OCR). Compounds exhibiting a >30% reduction in spare respiratory capacity compared to vehicle controls should be flagged for acute in vivo toxicity risk.

Strategic Recommendations

When utilizing the aminopyrazole carboxamide building block, unmethylated variants offer a superior safety baseline but require rigorous structure-activity relationship (SAR) tuning to mitigate kinome promiscuity. If N-methylation is absolutely required to achieve target selectivity or pharmacokinetic stability, the compounds must be triaged through a mitochondrial respiration assay (such as the galactose-conditioned Seahorse XF protocol) prior to any in vivo efficacy studies. Relying solely on standard cytotoxicity panels will result in catastrophic failure in rodent models.

References

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: Journal of Medicinal Chemistry URL:[Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy Source: Antimicrobial Agents and Chemotherapy (NIH PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride proper disposal procedures

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Aqueous Solution\n(Check pH & Neutralize)", fillcolor="#34A853

Validating Hazard Protocols

I'm now focusing on refining the self-validating spill response protocol for both solid and liquid spills. I'm prioritizing accuracy for chemical characteristics and cross-referencing against NextSDS. Ensuring I understand this information, and incorporating it to refine the graphviz code is critical. I'm focusing on ensuring all aspects of the plan is validated.

As a Senior Application Scientist, I recognize that managing novel active pharmaceutical ingredients (APIs) and their intermediates requires more than simply skimming a Safety Data Sheet (SDS). It demands a fundamental understanding of the molecule’s chemical behavior and how those properties dictate laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and disposal of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS: 939979-31-4).

Chemical Profiling & Hazard Assessment

Understanding the mechanistic causality behind a chemical's hazards is the first step in operational risk mitigation. This compound is a hydrochloride salt of a substituted pyrazole. The presence of the amine and carboxamide groups makes it biologically active, while the hydrochloride salt form significantly increases its aqueous solubility, thereby altering its environmental mobility and exposure risk profile.

According to notified Classification and Labelling (C&L) data, this substance presents multiple acute hazards [1.1].

Table 1: Hazard Profile and Chemical Causality

Property / HazardGHS ClassificationMechanistic Causality & Operational Implication
Acute Toxicity H302, H312, H332 (Oral, Dermal, Inhalation)The pyrazole scaffold interacts with various biological targets. The HCl salt form facilitates rapid systemic absorption through mucous membranes and skin. Implication: Strict use of PPE and handling inside a Class II biological safety cabinet or fume hood is mandatory.
Skin & Eye Irritation H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A)The compound's weakly acidic nature (due to the HCl salt) and reactive amine groups can disrupt lipid bilayers and irritate epithelial tissues. Implication: Immediate flushing protocols and eyewash stations must be accessible at the workstation.
Target Organ Toxicity H336 (STOT SE 3 - CNS/Respiratory)Inhalation of fine crystalline dust can cause localized respiratory irritation and potential central nervous system effects. Implication: Never aerosolize the powder; wet-wiping is required for decontamination.

Workflow: Spill Response & Containment Protocol

A spill of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride must be addressed immediately to prevent the aerosolization of toxic dust. The following protocol incorporates self-validating checks to ensure the area is fully decontaminated.

Step-by-Step Methodology: Solid Spill Recovery

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Donning: Don a well-fitted N95 or P100 particulate respirator, double nitrile gloves, and splash goggles.

  • Dust Suppression (Critical Causality Step): Do not dry sweep. Dry sweeping generates airborne particulates, directly exacerbating the H332 (Inhalation Toxicity) and H336 (STOT SE 3) hazards. Instead, lightly mist the spill with a compatible wetting agent (e.g., 70% isopropanol or deionized water).

  • Mechanical Collection: Use a plastic scoop (to avoid electrostatic spark generation) to collect the dampened material. Place it into a pre-labeled, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a thorough water rinse.

  • Self-Validation Check: Swipe the cleaned surface with a pH test strip moistened with DI water. A neutral pH (6.5–7.5) confirms the complete removal of the acidic hydrochloride residue. If the pH is below 6, repeat Step 5.

Workflow: Routine Laboratory Disposal Procedure

Proper disposal prevents environmental contamination and ensures compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA). Because this compound contains both nitrogen and chlorine (from the HCl salt), incomplete combustion can yield toxic nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gases. Therefore, specialized high-temperature incineration is required.

Step-by-Step Methodology: Waste Segregation and Routing

  • Solid Waste: Collect all unconsumed solid chemical, contaminated weighing boats, and scoopulas in a rigid, puncture-resistant container lined with a heavy-duty polyethylene bag.

  • Aqueous Waste: If the chemical is dissolved in water, the resulting solution will be slightly acidic. Carefully adjust the pH to 6–8 using dilute NaOH (1M) to prevent adverse reactions with other waste streams.

    • Self-Validation: Log the final neutralized pH on the waste manifest before sealing the container.

  • Organic Waste: If dissolved in organic solvents (e.g., DMSO, Methanol), route the mixture to the "Halogenated Organic Waste" stream. The presence of the chloride ion necessitates halogenated routing to ensure the disposal facility routes the waste to an incinerator equipped with an acid-gas scrubber.

  • Labeling & Storage: Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Contains: 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, 5% in Methanol"). Store in a secondary containment tray in a designated, ventilated hazardous waste accumulation area.

G Start Waste Generation: 4-amino-1-methyl-1H-pyrazole- 5-carboxamide HCl Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste Decision->Liquid Liquid SolidPack Seal in Compatible Primary Container Solid->SolidPack LiqType Solvent Type? Liquid->LiqType Labeling Apply RCRA/GHS Hazard Labels SolidPack->Labeling Aqueous Aqueous Solution (Check pH & Neutralize) LiqType->Aqueous Water-based Organic Organic Solution (Route as Halogenated) LiqType->Organic Organic Solvent Aqueous->Labeling Organic->Labeling Incineration High-Temperature Incineration (Equipped with Acid-Gas Scrubber) Labeling->Incineration Final EPA/RCRA Disposal

Decision matrix and routing workflow for the disposal of pyrazole hydrochloride derivatives.

Environmental & Regulatory Compliance

Under standard environmental regulations, while 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride may not have a specific "U" or "P" listed waste code under the EPA, its toxicity and irritant properties classify it as a characteristic hazardous waste when discarded. Institutions must contract with licensed hazardous waste disposal facilities capable of handling nitrogenous and halogenated organic compounds to ensure complete thermal destruction without releasing toxic byproducts into the atmosphere.

References

  • NextSDS. "4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

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